2-Oxoacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO2/c3-2(5)1-4/h1H,(H2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMANDCZTVNQSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470901 | |
| Record name | 2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60939-21-1 | |
| Record name | Acetamide, 2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60939-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Oxoacetamide: A Technical Guide to its Core Properties and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoacetamide, also known as glyoxamide, is the simplest α-ketoamide. Its core structure, consisting of an amide linked to a ketone, is a key pharmacophore found in a variety of biologically active molecules. While the parent compound (C₂H₃NO₂) is not extensively characterized in the literature, its derivatives are of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the fundamental properties, synthesis, and biological relevance of the this compound scaffold, with a focus on its derivatives due to the limited available data on the unsubstituted parent molecule.
Core Structure and Properties
The fundamental this compound structure is characterized by a reactive α-keto group adjacent to an amide functionality. This arrangement imparts unique chemical properties that are leveraged in the design of bioactive compounds.
Chemical Structure of this compound
Caption: Chemical structure of the parent this compound.
Physicochemical Properties
| Property | Data for N-phenyl-2-oxoacetamide[1] | Notes |
| Molecular Formula | C₈H₇NO₂ | |
| Molecular Weight | 149.15 g/mol | The parent this compound has a molecular weight of 73.05 g/mol .[2] |
| Appearance | Not specified | Generally expected to be a solid at room temperature. |
| Melting Point | Not specified | Varies significantly with substitution. |
| Boiling Point | Not specified | Likely to decompose upon heating. |
| Solubility | Not specified | Solubility is highly dependent on the nature of the substituent. |
Synthesis of the this compound Scaffold
A common and versatile method for the synthesis of N-substituted 2-oxoacetamides is the ring-opening of isatin derivatives. This approach allows for the introduction of a wide variety of substituents on the amide nitrogen.
General Experimental Protocol: Synthesis of N-Aryl-glyoxamides from N-Aryl Isatins
This protocol describes a general procedure for the synthesis of N-aryl-glyoxamide derivatives through the ring-opening of N-aryl isatins with amines.[3]
Materials:
-
N-Aryl isatin derivative
-
Appropriate amine (cyclic, acyclic, or amino acid ester)
-
Solvent (e.g., methanol, ethanol, or dichloromethane)
Procedure:
-
Dissolve the N-aryl isatin in a suitable solvent.
-
Add the desired amine to the reaction mixture. The stoichiometry may vary depending on the specific reactants.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting N-aryl-glyoxamide derivative using standard techniques such as recrystallization or column chromatography.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of N-substituted 2-oxoacetamides.
Spectroscopic Characterization
The structural elucidation of this compound derivatives relies on standard spectroscopic techniques. Below are representative data for N-substituted derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are essential for confirming the structure of this compound derivatives.
| Nucleus | Representative Chemical Shifts (ppm) for N-Aryl Derivatives | Notes |
| ¹H | 8.0 - 9.5 (s, 1H, -NH) | The amide proton signal is typically a singlet and its chemical shift can be influenced by solvent and concentration. Aromatic protons will appear in the 7.0-8.0 ppm range. |
| 9.5 - 10.0 (s, 1H, -CHO) | The aldehydic proton of the α-keto group is highly deshielded. | |
| ¹³C | 155 - 165 (C=O, amide) | The amide carbonyl carbon. |
| 185 - 195 (C=O, ketone) | The ketone carbonyl carbon appears at a lower field. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in 2-oxoacetamides.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| N-H Stretch | 3200 - 3400 (broad) | Indicative of the amide N-H bond. |
| C=O Stretch | 1680 - 1720 (strong) | Overlapping signals from the ketone and amide carbonyls are expected. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of 2-oxoacetamides is expected to involve cleavage adjacent to the carbonyl groups.
Chemical Reactivity and Biological Significance
The reactivity of the this compound core is dominated by the electrophilic nature of the two carbonyl carbons. The α-keto group is particularly susceptible to nucleophilic attack. This reactivity is central to the biological activity of many of its derivatives.
Signaling Pathway Implication
Caption: General scheme of a this compound derivative interacting with a biological pathway.
Biological Activities of Derivatives
Derivatives of this compound have been investigated for a range of therapeutic applications, demonstrating the versatility of this scaffold.
-
Anti-Hepatitis B Virus (HBV) Agents: Certain glyoxamide derivatives have been identified as potent inhibitors of HBV replication, affecting nucleocapsid formation and the maintenance of covalently closed circular DNA (cccDNA).[4][5]
-
Bacterial Quorum Sensing Inhibitors: N-aryl-glyoxamide derivatives have been shown to inhibit quorum sensing in pathogenic bacteria like Pseudomonas aeruginosa and Escherichia coli, thereby reducing the expression of virulence factors and biofilm formation.[3] These compounds are considered promising candidates for combating antimicrobial resistance.
-
Other Potential Applications: The this compound moiety is present in molecules with a wide array of other reported biological activities, highlighting its importance as a privileged scaffold in drug discovery.
Conclusion
The this compound core is a valuable structural motif in the design of novel therapeutic agents. While detailed physicochemical data for the parent compound, glyoxamide, is scarce, the synthesis and biological evaluation of its numerous derivatives have revealed a rich and diverse pharmacology. The synthetic accessibility of these compounds, coupled with their significant biological activities, ensures that the this compound scaffold will remain an area of active investigation for researchers and drug development professionals. Future work focusing on the characterization of the parent molecule could provide a more complete understanding of the fundamental properties that contribute to the bioactivity of its derivatives.
References
- 1. N-phenyl glyoxamide | C8H7NO2 | CID 11954689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Synthesis and biological evaluation of novel acyclic and cyclic glyoxamide based derivatives as bacterial quorum sensing and biofilm inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and Structure Activity Relationship of Glyoxamide Derivatives as Anti-Hepatitis B Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structure activity relationship of glyoxamide derivatives as anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characteristics of 2-Oxoacetamide
For: Researchers, Scientists, and Drug Development Professionals
On: Core Physicochemical Properties of 2-Oxoacetamide
This technical guide provides a summary of the available physicochemical data for this compound. It is important to note that experimentally determined data for this compound is scarce in publicly accessible literature. Therefore, this guide combines predicted data from computational models with generalized, standard experimental protocols for the determination of these properties.
Core Physicochemical Data
Due to the limited availability of experimental data, the following table summarizes computationally predicted physicochemical properties for this compound. These values provide a useful estimation for initial research and development activities.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₂H₃NO₂ | - |
| Molecular Weight | 73.05 g/mol | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Water Solubility | Not available | - |
| pKa (acidic) | Not available | - |
| pKa (basic) | Not available | - |
| logP | Not available | - |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physicochemical properties of a solid amide like this compound.
Synthesis and Purification of this compound
A plausible synthetic route for this compound is the amidation of glyoxylic acid.
Reaction:
Materials:
-
Glyoxylic acid
-
Ammonia solution (e.g., 28% in water)
-
A suitable solvent (e.g., a polar aprotic solvent like Dioxane or THF)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture, acetonitrile)
Procedure:
-
Dissolve glyoxylic acid in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the ammonia solution to the cooled solution of glyoxylic acid with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization.[1][2][3] Dissolve the crude solid in a minimum amount of a hot solvent, then allow it to cool slowly to form crystals.[2]
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified this compound in a vacuum oven.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Sample of purified this compound
Procedure:
-
Ensure the sample is completely dry and finely powdered.[4]
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[4]
-
Place the capillary tube in the heating block of the melting point apparatus.[5]
-
Heat the sample at a steady rate (e.g., 10°C/minute) to get an approximate melting point.[5]
-
Repeat the measurement with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C/minute.[4]
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.[5]
Determination of Aqueous Solubility
Procedure:
-
Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a vial.
-
Add a known volume of distilled water (e.g., 1 mL) and stir vigorously at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, add more solute and repeat until a saturated solution is obtained.
-
If the solid is not fully dissolved, filter the saturated solution to remove any excess solid.
-
Analyze the concentration of this compound in the clear filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Express the solubility in terms of mg/mL or mol/L.
Determination of pKa
Potentiometric titration is a common method for pKa determination.[6][7]
Procedure:
-
Prepare a standard solution of this compound of known concentration in water.
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the this compound solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.[8] The equivalence point can be determined from the steepest point of the curve or from a derivative plot (ΔpH/ΔV vs. volume).
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is the standard technique for logP determination.[9][10][11][12][13]
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a flask containing a mixture of n-octanol and water (pre-saturated with each other).
-
Shake the flask for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.[13]
-
Allow the two phases to separate completely.
-
Carefully take a sample from both the n-octanol and the aqueous phase.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the logP value using the formula: logP = log₁₀ ([concentration in octanol] / [concentration in water]).
Visualizations
Proposed Synthesis and Purification Workflow for this compound
Caption: Proposed workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
A Technical Guide to the Synthesis and Discovery of Glyoxylamide Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, discovery, and therapeutic potential of glyoxylamide compounds. Glyoxylamides, characterized by an α-ketoamide functional group, are recognized as a "privileged structure" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] This versatility has led to the development of numerous derivatives with significant pharmacological activities, including antibacterial, anticancer, and quorum sensing inhibitory properties.[3][4][5] This document details key synthetic methodologies, experimental protocols, and the biological significance of this important class of molecules.
Core Synthetic Methodologies
The synthesis of the glyoxylamide scaffold can be achieved through several efficient chemical strategies. The most prominent methods include the ring-opening of N-acylisatins and multicomponent reactions (MCRs) like the Passerini and Ugi reactions, which are highly valued for their efficiency and suitability for creating diverse chemical libraries.
Ring-Opening of N-Acylisatins
A primary and effective method for synthesizing glyoxylamides involves the nucleophilic ring-opening of N-acylisatins. This reaction is versatile, accommodating a range of nucleophiles such as amines, alcohols, and amino acid esters to yield corresponding glyoxylamide derivatives.[3][6] The reaction typically proceeds by the attack of the nucleophile on the C2-carbonyl group of the isatin ring, leading to the cleavage of the amide bond and formation of the acyclic glyoxylamide product. Strategies to enhance reaction efficiency include increasing the electrophilicity of the isatin ring or the nucleophilicity of the attacking amine.[7] Peptidomimetic dendrimers and bis-glyoxylamide peptidomimetics have also been successfully synthesized using this facile ring-opening strategy.[3][6][8]
Caption: Workflow for Glyoxylamide Synthesis via N-Acylisatin Ring-Opening.
Multicomponent Reactions (MCRs)
MCRs are powerful tools in drug discovery for rapidly generating molecular complexity and diverse compound libraries from simple starting materials.[9] The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs used in the synthesis of glyoxylamide-related structures.
1.2.1. The Passerini Reaction First reported in 1921, the Passerini reaction is a three-component reaction (3CR) that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide.[10][11] This reaction is highly atom-economical and proceeds efficiently, often in aprotic solvents at high concentrations.[9][12] The mechanism can be either concerted or ionic, depending on the solvent polarity.[11] The resulting α-acyloxy amides are present in many pharmacologically active compounds and can serve as versatile intermediates for further synthesis.[13]
Caption: Schematic of the Passerini Three-Component Reaction (3CR).
1.2.2. The Ugi Reaction The Ugi reaction is a four-component reaction (4CR) that involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid.[14][15] The reaction is exceptionally efficient for creating peptidomimetics and other complex molecules in a single pot.[14][16] The mechanism begins with the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final α-acylamino amide product.[17]
Caption: Schematic of the Ugi Four-Component Reaction (4CR).
Other Synthetic Routes
An alternative efficient method involves the in situ generation of indole-3-glyoxalylchloride from the reaction of a readily available indole with oxalyl chloride.[4] This reactive intermediate is then treated with an amine, such as tryptamine, to produce bis(indolyl)glyoxylamides in high yields. This sequential one-pot procedure simplifies the synthesis process significantly.[4]
Discovery and Biological Activity
The indole-3-glyoxylamide scaffold is a cornerstone in modern drug discovery, valued for its ability to form the basis of compounds with a wide array of pharmacological activities.[1][18]
-
Anticancer Activity : Many glyoxylamide derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines.[4] One series of thiazole-linked indolyl-3-glyoxylamide derivatives were identified as tubulin polymerization inhibitors.[5] The most active compound from this series, 13d, displayed an IC₅₀ of 93 nM against the DU145 prostate cancer cell line.[5] Further studies showed that this compound induces apoptosis, causes cell cycle arrest at the G2/M phase, and leads to a collapse of the mitochondrial membrane potential.[5] Molecular modeling confirmed that these compounds bind at the colchicine binding site of tubulin.[5]
Caption: Anticancer Mechanism via Tubulin Polymerization Inhibition.
-
Antibacterial Activity : Glyoxylamides have emerged as promising candidates for developing new antibacterial agents to combat rising antimicrobial resistance.[7] A series of bis(indolyl)glyoxylamides were synthesized and tested against both Gram-positive and Gram-negative bacterial strains.[4] Several compounds in this series displayed potent activity, particularly against Gram-negative bacteria, and were shown to be non-toxic to mammalian cells, suggesting they target bacterial-specific pathways.[4]
-
Quorum Sensing (QS) Inhibition : Certain acyclic and cyclic glyoxamide derivatives have been shown to possess quorum sensing inhibition activity against bacteria like P. aeruginosa and E. coli.[3] This mechanism offers an alternative to traditional bactericidal or bacteriostatic action by disrupting bacterial communication.
Data Summary
Quantitative data from synthetic and biological studies are summarized below for comparative analysis.
Table 1: Summary of Synthesis Yields for Glyoxylamide Derivatives
| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |
| Ring-Opening | N-acetylisatin, methyl-2-amino-5-methoxybenzoate | Glyoxylamide 5 | 12% | [7] |
| Ring-Opening | N-acetylisatin, methyl-2-amino-4-methoxybenzoate | Glyoxylamide 6 | 11% | [7] |
| Hydrolysis | Glyoxylamide 5 | Glyoxylamide 7 | 52% | [7] |
| Hydrolysis | Glyoxylamide 6 | Glyoxylamide 8 | 42% | [7] |
| One-Pot Reaction | Indole, Oxalyl Chloride, Tryptamine | Bis(indolyl)glyoxylamides (10a-n) | 82-93% | [4] |
Table 2: Cytotoxic Activity of Thiazole-Linked Indolyl-3-Glyoxylamide (Compound 13d)
| Cell Line | Cancer Type | IC₅₀ | Reference |
| DU145 | Prostate | 93 nM | [5] |
| PC-3 | Prostate | - | [5] |
| A549 | Lung | - | [5] |
| HCT-15 | Colon | - | [5] |
| RWPE-1 | Normal Prostate Epithelial | Found to be safe relative to DU145 | [5] |
Experimental Protocols
This section provides generalized methodologies for the key synthetic procedures discussed. Researchers should adapt these protocols based on specific substrates and desired products.
Protocol 1: General Procedure for Glyoxylamide Synthesis via Ring-Opening of N-acetylisatin
-
Reactant Preparation : Dissolve N-acetylisatin (1 equivalent) in a suitable aprotic solvent such as acetonitrile (ACN).
-
Addition of Nucleophile : Add the desired amine or amino acid ester hydrochloride (1-1.2 equivalents) to the solution.
-
Base/Additive Addition : If using a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5-2 equivalents). For challenging reactions, an additive like OxymaPure can be included to improve purity and yield.[7]
-
Reaction Conditions : Heat the reaction mixture to reflux under an inert nitrogen atmosphere.
-
Monitoring and Workup : Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 12 to 48 hours.[3][7] Upon completion, cool the mixture to room temperature. A precipitate may form, which can be collected by filtration.[3]
-
Purification : Purify the crude product via recrystallization or column chromatography to obtain the desired glyoxylamide derivative.
Protocol 2: General Procedure for Bis(indolyl)glyoxylamide Synthesis (One-Pot)
-
Intermediate Formation : In a reaction vessel under an inert atmosphere, dissolve the starting indole (1 equivalent) in a dry solvent. Add oxalyl chloride to generate the indole-3-glyoxalylchloride intermediate in situ.[4]
-
Amine Addition : To the same vessel, add the desired tryptamine derivative (1 equivalent).[4]
-
Reaction Conditions : Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.
-
Workup and Purification : Upon completion, perform an appropriate aqueous workup to remove any unreacted starting materials and byproducts. The crude product is then purified, typically by column chromatography, to yield the pure bis(indolyl)glyoxylamide.[4]
Protocol 3: General Procedure for the Passerini Three-Component Reaction
-
Reactant Mixture : Combine the carboxylic acid (1 equivalent), the carbonyl compound (aldehyde or ketone, 1 equivalent), and the isocyanide (1 equivalent) in a suitable aprotic solvent (e.g., toluene, dichloromethane).[11][12]
-
Reaction Conditions : Stir the mixture at room temperature. The reaction is often rapid, and high concentrations of reactants are favorable.[12]
-
Monitoring and Workup : Monitor the reaction by TLC. Once the starting materials are consumed, concentrate the reaction mixture in vacuo.
-
Purification : Purify the resulting crude α-acyloxy amide by flash column chromatography or recrystallization.
Protocol 4: General Procedure for the Ugi Four-Component Reaction
-
Reactant Mixture : In a single reaction vessel, mix the amine (1 equivalent), the carbonyl compound (1 equivalent), the carboxylic acid (1 equivalent), and the isocyanide (1 equivalent). A polar solvent such as methanol is commonly used.[14][15]
-
Reaction Conditions : Stir the solution at room temperature. The reaction may proceed for several hours to overnight. For some substrates, a precipitate of the product may form directly from the reaction mixture.[14]
-
Monitoring and Workup : Monitor the reaction by TLC. If a precipitate forms, it can be isolated by filtration and washed with a cold solvent.[14] If the product is soluble, the solvent is removed under reduced pressure.
-
Purification : The crude α-acylamino amide is purified by standard methods such as column chromatography or recrystallization.
References
- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Bis-Glyoxylamide Peptidomimetics Derived from Bis- N-acetylisatins Linked at C5 by a Methylene or Oxygen Bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Passerini reaction - Wikipedia [en.wikipedia.org]
- 12. Passerini Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. scribd.com [scribd.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 2-Oxoacetamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-oxoacetamide derivatives, a class of compounds demonstrating significant potential in drug discovery. This document details their synthesis, biological activities against various targets, and the signaling pathways they modulate. It is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several synthetic routes. A common and effective method involves the reaction of an amine with an α-ketoacid chloride or a related activated α-ketoacid derivative.
A general synthetic approach involves the coupling of a primary or secondary amine with an oxalyl chloride derivative. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and reaction conditions can be optimized to improve yield and purity.
For instance, the synthesis of N-aryl-2-oxoacetamides can be accomplished by reacting an appropriately substituted aniline with ethyl 2-chloro-2-oxoacetate. This reaction proceeds via a nucleophilic acyl substitution mechanism.
General Synthetic Scheme:
Another versatile method for the synthesis of 2-oxoacetamides is the oxidation of the corresponding α-hydroxyacetamides. Various oxidizing agents can be employed for this transformation, such as manganese dioxide or Swern oxidation conditions.
Furthermore, specialized derivatives, such as those incorporating heterocyclic moieties like carbazole, have been synthesized. For example, 2-(carbazol-3-yl)-2-oxoacetamide analogues can be prepared through a multi-step synthesis starting from 9-ethyl-9H-carbazol-3-amine. This amine is first reacted with bromoacetyl bromide to form an intermediate, which is then coupled with various nucleophiles.
Biological Activities and Quantitative Data
This compound derivatives have been shown to exhibit a wide range of biological activities, targeting various enzymes and receptors implicated in disease. The following tables summarize the quantitative data for several key derivatives.
Pancreatic Lipase Inhibitors
Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, making it an attractive target for the treatment of obesity. Certain this compound derivatives have demonstrated potent inhibitory activity against this enzyme.
| Compound ID | Structure | Target | IC50 (µM) |
| 7e | 2-(carbazol-3-yl)-N-(4-chlorophenyl)-2-oxoacetamide | Pancreatic Lipase | 6.31[1] |
| 7f | 2-(carbazol-3-yl)-N-(4-fluorophenyl)-2-oxoacetamide | Pancreatic Lipase | 8.72[1] |
| 7p | 2-(carbazol-3-yl)-N-(3,4-dichlorophenyl)-2-oxoacetamide | Pancreatic Lipase | 9.58[1] |
Cyclooxygenase-2 (COX-2) Inhibitors
Cyclooxygenase-2 is an enzyme that plays a crucial role in inflammation and pain. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. Acetamide derivatives, a class closely related to 2-oxoacetamides, have been extensively studied as COX-2 inhibitors.
Quantitative data for specific this compound derivatives as COX-2 inhibitors is an active area of research. The data below is for closely related acetamide derivatives to illustrate the potential of this scaffold.
| Compound Class | General Structure | Target | Activity |
| N-phenylacetamide derivatives | Aryl-NH-CO-CH3 | COX-2 | Potent and selective inhibition |
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitors
Hypoxia-inducible factor-1α is a transcription factor that plays a central role in the cellular response to low oxygen levels and is a key target in cancer therapy.
Specific IC50 values for this compound derivatives targeting HIF-1α are currently under extensive investigation. The following data highlights the potential of related structures.
| Compound ID | Structure | Target Cell Line | IC50 (µM) |
| 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Cancer) | 52[2] |
| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Cancer) | 80[2] |
| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100[2] |
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
N-acylethanolamine acid amidase is a cysteine hydrolase involved in the degradation of fatty acid ethanolamides, which are endogenous lipid signaling molecules.
| Compound ID | Structure | Target | IC50 (nM) |
| 14q | (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate | NAAA | 7[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of this compound derivatives. The following sections provide methodologies for key assays.
Synthesis of 2-(carbazol-3-yl)-2-oxoacetamide Derivatives
A general procedure for the synthesis of these derivatives is as follows:
-
Synthesis of 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide: To a solution of 9-ethyl-9H-carbazol-3-amine in a suitable solvent such as dichloromethane, add bromoacetyl bromide dropwise at 0 °C. The reaction mixture is then stirred at room temperature until completion. The resulting product is isolated and purified.
-
Synthesis of 2-(carbazol-3-yl)-2-oxoacetamide analogues: The intermediate from the previous step is reacted with a variety of nucleophiles (e.g., substituted anilines) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide. The reaction is typically stirred at room temperature or heated to facilitate the reaction. The final products are then isolated and purified by chromatography.
Pancreatic Lipase Inhibition Assay
This assay measures the inhibitory effect of compounds on the enzymatic activity of pancreatic lipase.
-
Reagents: Porcine pancreatic lipase, p-nitrophenyl butyrate (p-NPB) as the substrate, Tris-HCl buffer.
-
Procedure: a. Prepare a solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the enzyme solution to a buffer solution. c. Add the test compound solution to the wells and incubate for a defined period at 37°C. d. Initiate the reaction by adding the substrate solution (p-NPB) to all wells. e. The hydrolysis of p-NPB to p-nitrophenol results in a yellow color, which is measured spectrophotometrically at 405 nm. f. The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.
COX-2 Inhibitor Screening Assay
This assay is used to identify and characterize inhibitors of the COX-2 enzyme.
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid as the substrate, a fluorescent probe, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Procedure: a. In a 96-well plate, add the COX-2 enzyme to the assay buffer. b. Add the test compounds at various concentrations. c. Add a COX cofactor and a fluorescent probe to the wells. d. Initiate the reaction by adding arachidonic acid. e. The enzymatic reaction produces an intermediate that reacts with the probe to generate a fluorescent signal. f. The fluorescence is measured kinetically using a plate reader (Ex/Em = 535/587 nm).[4][5] g. The inhibitory activity is determined by the reduction in the rate of fluorescence increase.
HIF-1α Inhibitor Assay
This assay is designed to screen for inhibitors of HIF-1α activity, often using a cell-based reporter system.
-
Cell Line: A stable cell line expressing a reporter gene (e.g., alkaline phosphatase or luciferase) under the control of a HIF-1-responsive promoter.
-
Procedure: a. Seed the reporter cells in a 96-well plate and allow them to adhere. b. Treat the cells with the test compounds at various concentrations. c. Induce hypoxia by placing the cells in a hypoxic chamber or by using a hypoxia-mimicking agent. d. After incubation, lyse the cells and measure the reporter gene activity. e. A decrease in reporter activity in the presence of the test compound indicates inhibition of the HIF-1 pathway.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound derivatives is essential for elucidating their mechanism of action and for rational drug design.
Prostaglandin Synthesis Pathway (COX-2 Inhibition)
This compound derivatives with COX-2 inhibitory activity interfere with the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is a precursor to various prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.
References
The 2-Oxoacetamide Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-oxoacetamide moiety, a key pharmacophore, has garnered significant attention in medicinal chemistry for its versatile role in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, including its chemical and biological properties, synthesis, and applications in drug discovery, with a focus on its utility as an enzyme inhibitor.
Physicochemical Properties and Advantages
The this compound core, characterized by an amide group adjacent to a ketone, possesses a unique electronic and conformational profile. This structure confers several advantages over other dicarbonyl compounds, such as α-ketoacids and α-ketoesters. Notably, 2-oxoacetamides exhibit improved membrane permeability compared to the more polar α-ketoacids and enhanced stability against plasma esterases relative to α-ketoesters. Furthermore, they are generally more resistant to proteolytic cleavage, contributing to better pharmacokinetic profiles.
The reactivity of the this compound core can be tuned. The electrophilic nature of the ketone allows for covalent interactions with nucleophilic residues in enzyme active sites, such as the thiol group of cysteine or the hydroxyl group of serine. This interaction can be reversible, which may offer a safer profile compared to irreversible covalent inhibitors.
Synthesis of this compound Derivatives
A general and robust method for the synthesis of this compound derivatives involves the oxidation of α-hydroxyamides. Other common strategies include the C(2)-oxidation of amide starting compounds and amidation approaches that form the C(1)–N bond.
Experimental Protocol: Synthesis of 2-(4-oxoquinazolin-3(4H)-yl)acetamide Derivatives
This protocol describes a common method for synthesizing a class of this compound-containing compounds that have shown inhibitory activity against enzymes like Mycobacterium tuberculosis InhA.
Step 1: Synthesis of 2-Chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide Intermediate
-
To a solution of 3-amino-2-arylquinazolin-4(3H)-one (1 equivalent) in an appropriate solvent such as absolute ethanol, add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to yield the 2-chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide intermediate.
Step 2: Synthesis of the Final this compound Derivatives
-
The subsequent steps to generate the final this compound derivatives can vary, often involving nucleophilic substitution of the chloride. For the synthesis of many bioactive compounds, further reactions are carried out. For instance, to obtain N-substituted acetamides, the chloroacetamide intermediate is reacted with various amines.
A generalized workflow for the synthesis of this compound derivatives is depicted below:
Caption: A generalized workflow for the synthesis of this compound derivatives.
Biological Applications and Mechanism of Action
The this compound core is a prominent feature in a variety of enzyme inhibitors, targeting proteases, kinases, and other enzymes.
Protease Inhibition
A significant application of the this compound scaffold is in the development of protease inhibitors. The α-keto group acts as a "warhead" that is attacked by a nucleophilic residue (typically cysteine or serine) in the protease's active site, forming a reversible covalent thiohemiketal or hemiketal adduct. This mechanism is effective against a range of viral and human proteases.
Signaling Pathway of a this compound-based Cysteine Protease Inhibitor
Caption: Mechanism of action for a this compound-based cysteine protease inhibitor.
Inhibition of Other Enzymes
Beyond proteases, this compound derivatives have shown potent inhibitory activity against other important enzyme targets.
-
Mycobacterium tuberculosis InhA: The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial fatty acid synthesis pathway and a target for antitubercular drugs. 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives have been identified as effective InhA inhibitors.
-
α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain quinazolinone-1,2,3-triazole-acetamide conjugates have demonstrated potent α-glucosidase inhibitory activity.
Quantitative Data on Biological Activity
The following tables summarize the inhibitory activities of representative this compound derivatives against various enzyme targets.
Table 1: Inhibitory Activity of 2-(4-oxoquinazolin-3(4H)-yl)acetamide Derivatives against M. tuberculosis InhA
| Compound | R Group | IC50 (µM) |
| 1a | Phenyl | 1.25 |
| 1b | 4-Chlorophenyl | 0.85 |
| 1c | 4-Methoxyphenyl | 1.50 |
| 1d | 2,4-Dichlorophenyl | 0.65 |
Table 2: Inhibitory Activity of Quinazolinone-1,2,3-triazole-acetamide Conjugates against α-Glucosidase
| Compound | Ar Group | IC50 (µM) |
| 2a | Phenyl | 25.4 |
| 2b | 4-Nitrophenyl | 15.2 |
| 2c | 4-Chlorophenyl | 18.9 |
| 2d | 4-Methylphenyl | 22.1 |
Table 3: Inhibitory Activity of α-Ketoamide Derivatives against Enterovirus 71 3C Protease
| Compound | P1' Group | P2 Group | IC50 (µM) |
| 3a | Methyl | Benzyl | 5.62 |
| 3b | Ethyl | Benzyl | 4.88 |
| 3c | Methyl | 4-Fluorobenzyl | 1.32 |
| 3d | Ethyl | 4-Fluorobenzyl | 1.88 |
Experimental Protocols for Biological Assays
InhA Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against Mycobacterium tuberculosis InhA enzyme.
Materials:
-
Purified InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, NADH, and InhA enzyme.
-
Add the test compounds at various concentrations (typically in a serial dilution). Include a DMSO control (vehicle) and a positive control inhibitor.
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, DD-CoA.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow for InhA Inhibition Assay
Caption: Workflow for the in vitro InhA enzyme inhibition assay.
α-Glucosidase Inhibition Assay
Objective: To evaluate the inhibitory effect of test compounds on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compounds dissolved in DMSO
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3) solution to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate containing phosphate buffer.
-
Add the α-glucosidase enzyme solution to each well and incubate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the reaction mixture at 37 °C for 20 minutes.
-
Stop the reaction by adding Na2CO3 solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the InhA assay.
Conclusion
The this compound core represents a privileged and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties and its ability to engage in reversible covalent interactions with enzyme targets make it an attractive starting point for the design of novel therapeutics. The continued exploration of structure-activity relationships and the development of efficient synthetic methodologies will undoubtedly lead to the discovery of new and improved this compound-based drugs for a wide range of diseases.
biological significance of the oxoacetamide moiety
An In-depth Technical Guide to the Biological Significance of the Oxoacetamide Moiety
Introduction
The oxoacetamide moiety, a key structural motif in medicinal chemistry, consists of an amide linked to an α-keto group. This functional group arrangement imparts a unique combination of electronic and steric properties, enabling it to act as a versatile pharmacophore. Its ability to form multiple hydrogen bonds, engage in dipole-dipole interactions, and act as a bioisosteric replacement for other functional groups has made it a privileged scaffold in the design of a wide array of biologically active compounds. This guide explores the core , focusing on its role in enzyme inhibition, receptor modulation, and its application in modern drug discovery for researchers, scientists, and drug development professionals.
Mechanism of Action and Biological Targets
The biological activity of oxoacetamide-containing compounds is primarily driven by their ability to interact with specific biological targets, most notably enzymes and receptors. The electrophilic nature of the α-keto carbon and the hydrogen bonding capacity of the amide group are crucial for these interactions.
Enzyme Inhibition
The oxoacetamide framework is a prominent feature in numerous enzyme inhibitors targeting a range of diseases. Molecules with this core structure are reported to exhibit a wide spectrum of biological activities.[1]
-
Cholinesterases and Monoamine Oxidases: Acetamide derivatives have been identified as potent modulators of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[2] For instance, the compound N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide was reported as a potent and selective MAO-A inhibitor with an IC50 value of 0.028 μM.[2]
-
Heme Oxygenase-1 (HO-1): In cancer therapy, overexpression of HO-1 is linked to poor prognosis and chemoresistance.[3] Novel acetamide-based inhibitors have been developed to target this enzyme. Compounds featuring an amide linker and an imidazole moiety have shown significant inhibitory potency against HO-1, with some derivatives exhibiting IC50 values in the low micromolar range.[3]
-
α-Glucosidase: Acetamide derivatives have also demonstrated inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential application in managing diabetes.[4]
Receptor Antagonism
Beyond enzyme inhibition, the oxoacetamide scaffold is crucial for designing receptor antagonists for inflammatory diseases.
-
P2Y14 Receptor (P2Y14R): The P2Y14 receptor is involved in numerous human inflammatory diseases.[5] A series of N-substituted-acetamide derivatives were developed as potent P2Y14R antagonists. The most potent of these, compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), displayed an exceptionally low IC50 of 0.6 nM.[5] This compound demonstrated satisfactory inhibitory activity in a model of acute gouty arthritis by decreasing inflammatory factor release and cell pyroptosis through the NLRP3/GSDMD signaling pathway.[5]
Quantitative Data on Bioactivity
The potency of various oxoacetamide and related acetamide derivatives has been quantified through in vitro assays. The following table summarizes key inhibitory concentration (IC50) data for representative compounds against their respective targets.
| Compound Class/Name | Target | IC50 Value | Biological Application | Reference |
| Flavonoid Acetamide Derivatives | DPPH Radical Scavenging | 33.83 - 67.10 µM | Antioxidant Activity | [6] |
| N-[5-(acetyloxy)-2-(4-chlorophenyl)...]acetamide | MAO-A | 0.028 µM | Neurodegenerative Diseases | [2] |
| Acetamide-based HO-1 Inhibitor (7i) | Heme Oxygenase-1 (HO-1) | 0.9 µM | Anticancer | [3] |
| Acetamide-based HO-1 Inhibitor (7l) | Heme Oxygenase-1 (HO-1) | 1.2 µM | Anticancer | [3] |
| Acetamide-based HO-1 Inhibitor (7p) | Heme Oxygenase-1 (HO-1) | 8.0 µM | Anticancer | [3] |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (6b) | Melanoma, Pancreatic Cancer, CML cell lines | High in vitro potency | Anticancer | [7] |
| N-(1H-benzo[d]imidazol-6-yl)...acetamide (I-17) | P2Y14 Receptor | 0.0006 µM (0.6 nM) | Anti-inflammatory (Gout) | [5] |
Signaling Pathway Modulation
Oxoacetamide derivatives can exert their effects by modulating key cellular signaling pathways. As demonstrated by the P2Y14R antagonist I-17 , these compounds can intervene in inflammatory processes.
Caption: Modulation of the NLRP3/GSDMD signaling pathway by an oxoacetamide-based P2Y14R antagonist.[5]
Experimental Protocols
The discovery and validation of bioactive oxoacetamide compounds rely on standardized synthesis and bioassay protocols.
General Synthesis of an N-Aryl Acetamide Derivative
This protocol outlines a common method for synthesizing acetamide derivatives, which can be adapted for oxoacetamide synthesis with appropriate starting materials.
-
Step 1: Intermediate Preparation: An appropriate aromatic amine is reacted with chloroacetyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form the N-aryl-2-chloroacetamide intermediate.
-
Step 2: Nucleophilic Substitution: The chloroacetamide intermediate is then reacted with a nucleophile (e.g., a substituted phenol or amine) in a solvent like acetonitrile with a base such as potassium carbonate (K2CO3).[4]
-
Step 3: Reaction Monitoring and Work-up: The reaction is stirred, often at an elevated temperature, and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure.
-
Step 4: Purification: The crude product is purified using column chromatography on silica gel to yield the final acetamide derivative.[6] The structure is then confirmed by spectral techniques such as NMR, IR, and mass spectrometry.[4]
In Vitro Enzyme Inhibition Assay (General Workflow)
This workflow describes a typical procedure for determining the IC50 value of an inhibitor.
Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor in vitro.[4]
Protocol Details:
-
Preparation: A reaction mixture is prepared in a 96-well plate, typically containing a phosphate buffer (pH 6.8), the target enzyme, and varying concentrations of the test compound (inhibitor) dissolved in DMSO.[4] A control group contains DMSO without the inhibitor.
-
Pre-incubation: The plate is pre-incubated for a set time (e.g., 15 minutes) at a physiological temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: The enzymatic reaction is started by adding a specific substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).[4]
-
Measurement: After a further incubation period, the absorbance of the product is measured using a microplate reader at a specific wavelength (e.g., 400 nm).[4]
-
Calculation: The percentage of enzyme inhibition is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.[4]
Conclusion
The oxoacetamide moiety is a cornerstone of modern medicinal chemistry, serving as a highly effective pharmacophore for designing potent and selective enzyme inhibitors and receptor modulators. Its utility spans a wide range of therapeutic areas, including neurodegenerative disorders, cancer, and inflammatory diseases. The ability to readily synthesize derivatives and establish clear structure-activity relationships ensures that the oxoacetamide scaffold will remain a high-priority framework for the development of novel therapeutics. Future research will likely focus on leveraging this moiety to tackle increasingly complex biological targets and to design next-generation drugs with improved efficacy and pharmacokinetic profiles.
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological and computational studies of flavonoid acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 2-Oxoacetamides: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The 2-oxoacetamide core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth review of recent research on this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas, including oncology, metabolic disorders, and infectious diseases.
Core Findings and Quantitative Data
Research has identified potent this compound derivatives against several key biological targets. The following tables summarize the quantitative data for lead compounds in three distinct therapeutic areas.
Pancreatic Lipase Inhibitors for Obesity
A series of 2-(carbazol-3-yl)-2-oxoacetamide analogues have been identified as potent inhibitors of pancreatic lipase (PL), a key enzyme in the digestion and absorption of dietary fats.[1]
| Compound ID | Structure | Pancreatic Lipase IC₅₀ (µM) |
| 7e | N-(4-chlorophenyl)-2-(9-ethyl-9H-carbazol-3-yl)-2-oxoacetamide | 6.31 |
| 7f | N-(4-fluorophenyl)-2-(9-ethyl-9H-carbazol-3-yl)-2-oxoacetamide | 8.72 |
| 7p | N-(3,4-dichlorophenyl)-2-(9-ethyl-9H-carbazol-3-yl)-2-oxoacetamide | 9.58 |
B3GAT3 Inhibitors for Hepatocellular Carcinoma
Novel this compound derivatives have been developed as inhibitors of Beta-1,3-glucuronosyltransferase 3 (B3GAT3), a protein overexpressed in hepatocellular carcinoma (HCC).[2][3]
| Compound ID | Target | K_d (µM) | MHCC-97H IC₅₀ (µM) | HCCLM3 IC₅₀ (µM) |
| TMLB-C16 | B3GAT3 | 3.962 | 6.53 ± 0.18 | 6.22 ± 0.23 |
Anti-HIV-1 Agents
Researchers have designed and synthesized 2-(pyridin-3-yloxy)acetamide derivatives that exhibit inhibitory activity against the HIV-1 reverse transcriptase.[4]
| Compound ID | HIV-1 Strain | EC₅₀ (µM) |
| Ia | IIIB | 41.52 |
| Ih | IIIB | >23.55 |
| Ij | IIIB | 8.18 |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the highlighted this compound derivatives are crucial for reproducibility and further development.
Synthesis of 2-(Carbazol-3-yl)-2-oxoacetamide Analogues (General Procedure)
This protocol describes the synthesis of 2-(carbazol-3-yl)-2-oxoacetamide analogues, exemplified by the preparation of compounds 7e, 7f, and 7p.[5][6][7][8]
-
Step 1: Synthesis of 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. To a solution of 9-ethyl-9H-carbazol-3-amine in a suitable solvent such as dichloromethane, an equimolar amount of bromoacetyl bromide is added dropwise at 0 °C. The reaction mixture is stirred at room temperature overnight. The resulting precipitate is filtered, washed with a cold solvent, and dried to yield the intermediate.
-
Step 2: Synthesis of the final 2-(carbazol-3-yl)-2-oxoacetamide analogues. The intermediate from Step 1 is reacted with the corresponding substituted aniline in the presence of a base, such as potassium carbonate, and a catalytic amount of potassium iodide in a solvent like dichloromethane. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The product is then isolated and purified, typically by column chromatography on silica gel.
Pancreatic Lipase Inhibition Assay
The inhibitory activity of the synthesized compounds against porcine pancreatic lipase is determined using a colorimetric assay with p-nitrophenyl butyrate (p-NPB) as the substrate.[9]
-
Preparation of Solutions: A solution of porcine pancreatic lipase is prepared in a buffer containing 10 mM MOPS and 1 mM EDTA (pH 6.8). The substrate solution consists of 10 mM p-NPB in dimethylformamide. The test compounds are dissolved in a suitable solvent.
-
Assay Procedure: An enzyme buffer is mixed with the test compound solution or a positive control (e.g., Orlistat) and incubated for 15 minutes at 37°C. The substrate solution is then added, and the mixture is incubated for a further 20 minutes at 37°C.
-
Measurement: The hydrolysis of p-NPB to p-nitrophenol is measured by monitoring the increase in absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of lipase inhibition is calculated using the formula: Inhibition (%) = [1 - (B - b) / (A - a)] * 100, where A is the absorbance of the enzyme and substrate, a is the absorbance of the substrate blank, B is the absorbance of the enzyme, substrate, and inhibitor, and b is the absorbance of the inhibitor and substrate blank.
Anti-HIV-1 Activity Assay in MT-4 Cells
The anti-HIV-1 activity of the 2-(pyridin-3-yloxy)acetamide derivatives is evaluated in MT-4 cells.[4]
-
Cell Culture: MT-4 cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Infection and Treatment: MT-4 cells are infected with the HIV-1 (IIIB) strain at a multiplicity of infection of 0.01. The infected cells are then incubated with various concentrations of the test compounds.
-
MTT Assay: After a defined incubation period (e.g., 5 days), the viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that inhibits HIV-1-induced cytopathic effects by 50%.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which this compound derivatives exert their therapeutic effects is essential for rational drug design and development.
Inhibition of Pancreatic Lipase in Obesity
Pancreatic lipase is a critical enzyme for the digestion of dietary triglycerides. By inhibiting this enzyme, 2-(carbazol-3-yl)-2-oxoacetamide derivatives can reduce the absorption of fats from the intestine, thereby contributing to weight management in obesity. The mechanism is a direct competitive inhibition of the enzyme's active site.[1]
Caption: Inhibition of Pancreatic Lipase by this compound Derivatives.
Targeting B3GAT3 in Hepatocellular Carcinoma
Beta-1,3-glucuronosyltransferase 3 (B3GAT3) is implicated in the progression of hepatocellular carcinoma. Knockdown of B3GAT3 has been shown to inhibit proliferation and metastasis and reverse the epithelial-mesenchymal transition (EMT) process.[10][11] The this compound inhibitors of B3GAT3 likely interfere with these processes, leading to their anti-cancer effects.[2][3]
Caption: Inhibition of B3GAT3-mediated signaling in HCC.
Inhibition of HIV-1 Reverse Transcriptase
The 2-(pyridin-3-yloxy)acetamide derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric pocket of the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's polymerase activity. This prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[12][13][14]
Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The diverse biological activities and the potential for chemical modification make this class of compounds an exciting area for future research in drug discovery. Further optimization of the lead compounds presented in this review could lead to the development of clinical candidates for the treatment of obesity, cancer, and HIV.
References
- 1. Synthesis, evaluation and molecular modelling studies of 2-(carbazol-3-yl)-2-oxoacetamide analogues as a new class of potential pancreatic lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel this compound Derivatives as B3GAT3 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9 H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.6. Pancreatic Lipase Inhibition Assay [bio-protocol.org]
- 10. High Expression B3GAT3 Is Related with Poor Prognosis of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Oxoacetamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-oxoacetamide derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active molecules. The following application notes summarize key synthetic methodologies and provide step-by-step experimental procedures.
Introduction
2-Oxoacetamides, also known as α-ketoamides, are crucial structural motifs found in a variety of natural products and synthetic compounds exhibiting a broad range of biological activities, including antiviral, anticancer, and enzyme-inhibiting properties. Their synthesis is a key step in the development of novel therapeutics. This document outlines two robust and versatile methods for the preparation of this compound derivatives: a one-pot amidation of α-keto acids using ynamide coupling reagents and the ring-opening of N-acylisatins.
Method 1: One-Pot Amidation of α-Keto Acids via Ynamide Coupling
This method provides a highly efficient and practical one-pot synthesis of diverse 2-oxoacetamides from readily available α-keto acids and amines. The use of ynamides as coupling reagents allows for extremely mild reaction conditions and tolerates a wide range of functional groups.[1][2][3] This approach avoids the need for harsh oxidants or transition-metal catalysts.[1]
Data Presentation
The following table summarizes the yields for the synthesis of various this compound derivatives using the ynamide coupling method, demonstrating its broad substrate scope with aromatic, aliphatic, and heterocyclic amines.[1][2][3]
| Entry | α-Keto Acid | Amine | Ynamide Coupling Reagent | Solvent | Yield (%) |
| 1 | Phenylglyoxylic acid | Aniline | N,N-diethyl-1-phenyl-1-propynamine | Dichloromethane | 98 |
| 2 | Phenylglyoxylic acid | 4-Methoxyaniline | N,N-diethyl-1-phenyl-1-propynamine | Dichloromethane | 95 |
| 3 | Phenylglyoxylic acid | 4-Fluoroaniline | N,N-diethyl-1-phenyl-1-propynamine | Dichloromethane | 92 |
| 4 | Phenylglyoxylic acid | Benzylamine | N,N-diethyl-1-phenyl-1-propynamine | Dichloromethane | 89 |
| 5 | Phenylglyoxylic acid | Morpholine | N,N-diethyl-1-phenyl-1-propynamine | Dichloromethane | 96 |
| 6 | Pyruvic acid | Aniline | N,N-diethyl-1-phenyl-1-propynamine | Dichloromethane | 85 |
| 7 | Pyruvic acid | Benzylamine | N,N-diethyl-1-phenyl-1-propynamine | Dichloromethane | 82 |
| 8 | 2-Oxobutanoic acid | 4-Chloroaniline | N,N-diethyl-1-phenyl-1-propynamine | Dichloromethane | 90 |
Experimental Protocol: General Procedure for Ynamide Coupling
-
To a solution of the α-keto acid (1.0 mmol) in dichloromethane (5 mL), add the ynamide coupling reagent (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the amine (1.1 mmol) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Synthesis Workflow
Caption: One-pot synthesis of 2-oxoacetamides via ynamide coupling.
Method 2: Ring-Opening of N-Acylisatins
The synthesis of 2-oxoacetamides can also be achieved through the nucleophilic ring-opening of N-acylisatins with various amines.[4][5][6] The carbonyl group at the C2 position of the N-acylisatin is susceptible to nucleophilic attack, leading to the formation of the corresponding this compound derivative.[4][5] This method can be performed under conventional heating or accelerated using microwave irradiation, which often results in shorter reaction times and higher yields.[4]
Data Presentation
The following table compares the yields of this compound derivatives synthesized via conventional and microwave-assisted ring-opening of N-acetylisatin.
| Entry | Amine | Method | Reaction Time | Yield (%) |
| 1 | Piperidine | Conventional | 12 h | 72 |
| 2 | Piperidine | Microwave | 5 min | 95 |
| 3 | Morpholine | Conventional | 12 h | 68 |
| 4 | Morpholine | Microwave | 5 min | 92 |
| 5 | Pyrrolidine | Conventional | 12 h | 70 |
| 6 | Pyrrolidine | Microwave | 5 min | 94 |
| 7 | 1,2-Diaminoethane (2:1) | Conventional | 12 h | 65 |
| 8 | 1,2-Diaminoethane (2:1) | Microwave | 5 min | 88 |
Experimental Protocols
Protocol 2A: Conventional Method
-
To a solution of N-acylisatin (10 mmol) in acetonitrile (20 mL), add the amine (10 mmol for monoamines, 5 mmol for diamines).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of dichloromethane and hexane (1:2) to yield the pure this compound derivative. For diamine products, filter the precipitate, wash with cold acetonitrile, and dry under vacuum.[4]
Protocol 2B: Microwave-Assisted Method
-
In a microwave reaction vessel, mix N-acylisatin (1 mmol) with the appropriate amine (1 mmol for monoamines, 0.5 mmol for diamines) in acetonitrile (2-5 mL).
-
Purge the vessel with nitrogen gas for 2 minutes.
-
Heat the reaction mixture in a multimode microwave reactor to 80°C for 3 minutes and hold at this temperature for an additional 2 minutes at 200 W.[4]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the product by recrystallization as described in the conventional method.
Synthesis Workflow
Caption: Synthesis of 2-oxoacetamides via ring-opening of N-acylisatins.
References
- 1. One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents [organic-chemistry.org]
- 2. One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Acylation with 2-Oxoacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. While traditional acylating agents such as acyl chlorides and anhydrides are widely used, there is continuous interest in developing novel methods with improved selectivity and milder reaction conditions. This document provides detailed application notes and protocols related to the use of 2-oxoacetamide derivatives in N-acylation reactions, focusing on the synthesis of N-substituted α-ketoamides. These compounds are significant building blocks in medicinal chemistry, known for their presence in various bioactive molecules.
Methods for the Synthesis of N-Substituted 2-Oxoacetamides
The primary approach for forming N-acyl derivatives involving a this compound structure is through the reaction of an amine with a suitable α-keto acid or its derivative. This process results in the formation of an N-substituted this compound, effectively achieving N-acylation of the starting amine with the 2-oxoacetyl moiety.
One-Pot Synthesis from α-Keto Acids and Amines using Ynamides
A highly efficient, one-pot method for the synthesis of α-ketoamides involves the use of ynamides as coupling reagents to facilitate the reaction between α-keto acids and amines.[1][2] This approach is distinguished by its exceptionally mild reaction conditions and broad substrate scope.[2]
Key Features:
-
Mild Conditions: The reaction proceeds at room temperature, avoiding the need for harsh reagents or high temperatures.
-
High Yields: A wide range of α-ketoamides can be synthesized in excellent yields.[1][2]
-
Broad Substrate Scope: The method is compatible with various aromatic, aliphatic, and heterocyclic amines.[2]
-
Practicality: The operational simplicity and avoidance of toxic reagents make this method suitable for both laboratory and potential large-scale synthesis.[2]
Electrochemical Synthesis from α-Keto Acids and Amines
An alternative green chemistry approach involves the electrochemical synthesis of α-ketoamides from α-keto acids and amines.[3] This method is notable for its selectivity and the absence of external metal catalysts or oxidants.[3]
Key Features:
-
Selectivity: The reaction conditions can be tuned to selectively produce either amides or α-ketoamides.[3]
-
Sustainability: This electrochemical protocol is environmentally friendly, avoiding the use of hazardous reagents.[3]
-
Broad Applicability: The method demonstrates good functional group tolerance and is applicable to the late-stage derivatization of complex molecules.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of N-substituted 2-oxoacetamides.
| Amine Substrate | α-Keto Acid Substrate | Coupling Reagent/Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Phenylglyoxylic acid | Ynamide | Dichloromethane | Room Temp. | 12 | 95 | [2] |
| Benzylamine | Phenylglyoxylic acid | Ynamide | Dichloromethane | Room Temp. | 12 | 92 | [2] |
| Morpholine | Phenylglyoxylic acid | Ynamide | Dichloromethane | Room Temp. | 12 | 88 | [2] |
| 4-Fluoroaniline | Phenylglyoxylic acid | Ynamide | Dichloromethane | Room Temp. | 12 | 96 | [2] |
| Aniline | Phenylglyoxylic acid | Electrochemical | Acetonitrile/Water | Room Temp. | 8 | 85 | [3] |
| Benzylamine | Phenylglyoxylic acid | Electrochemical | Acetonitrile/Water | Room Temp. | 8 | 82 | [3] |
Experimental Protocols
General Protocol for One-Pot Synthesis of N-Substituted 2-Oxoacetamides using Ynamides
This protocol is based on the method described by Ma et al. (2022).[2]
Materials:
-
α-Keto acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Ynamide (1.1 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the α-keto acid (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Stir the mixture at room temperature until the α-keto acid is fully dissolved.
-
Add the ynamide (1.1 mmol) to the solution and stir for 10 minutes.
-
Add the amine (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted this compound.
-
Characterize the purified product by appropriate analytical techniques (NMR, IR, MS).
General Protocol for Electrochemical Synthesis of N-Substituted 2-Oxoacetamides
This protocol is based on the method described by Wang et al. (2024).[3]
Materials:
-
α-Keto acid (0.5 mmol)
-
Amine (0.6 mmol)
-
Acetonitrile (6 mL)
-
Water (2 mL)
-
Undivided electrochemical cell
-
Graphite felt anode
-
Platinum plate cathode
-
Constant current power supply
Procedure:
-
Set up an undivided electrochemical cell with a graphite felt anode and a platinum plate cathode.
-
To the cell, add the α-keto acid (0.5 mmol), amine (0.6 mmol), acetonitrile (6 mL), and water (2 mL).
-
Stir the mixture at room temperature.
-
Apply a constant current of 10 mA to the cell.
-
Continue the electrolysis for 8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the electrodes and concentrate the electrolyte under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure N-substituted this compound.
-
Confirm the structure of the product using spectroscopic methods.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathway for the synthesis of N-substituted 2-oxoacetamides and a typical experimental workflow.
Caption: General reaction pathway for the synthesis of N-substituted 2-oxoacetamides.
Caption: A typical experimental workflow for the synthesis of N-substituted 2-oxoacetamides.
References
Application Notes and Protocols: 2-Oxoacetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 2-oxoacetamide as a versatile building block in organic synthesis. It includes key reaction protocols, quantitative data, and visual representations of reaction mechanisms and workflows relevant to drug discovery and development.
Introduction
This compound, also known as glyoxylamide, is a highly reactive and versatile bifunctional molecule. Its structure, containing both an electrophilic keto group and a nucleophilic amide, makes it a valuable precursor for the synthesis of a wide range of organic compounds, particularly nitrogen-containing heterocycles and other structures of medicinal interest. This document outlines its utility in several key synthetic transformations.
Key Applications of this compound
This compound and its derivatives are pivotal starting materials in various synthetic routes, including:
-
Multicomponent Reactions: Serving as a key component in Passerini and Ugi reactions for the rapid generation of molecular complexity.
-
Heterocycle Synthesis: Acting as a precursor for the construction of important heterocyclic scaffolds such as imidazoles and oxazoles.
-
Synthesis of Bioactive Molecules: Utilized as a foundational element in the development of enzyme inhibitors, including protease and kinase inhibitors, which are crucial in drug discovery.
Data Presentation
The following tables summarize quantitative data for representative reactions utilizing this compound derivatives as building blocks.
| Reaction Type | Reactants | Product | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Passerini Reaction | Benzoic acid, Benzaldehyde, 4-Methoxyphenyl isocyanide | α-Acyloxycarboxamide | SiO₂-H₂SO₄ (mechanochemical) | RT | 0.25 | 95 | [1] |
| Synthesis of N-Arylacetamide | 2-Mercapto-4,6-disubstituted nicotinonitrile, 2-Chloro-N-arylacetamide | 2-((3-Cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamide | Ethanol, TEA | Reflux | 3 | 81-88 | [2][3] |
| Amidoalkylation | 2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, Toluene | 2-Chloro-N-(2,2,2-trichloro-1-(p-tolyl)ethyl)acetamide | H₂SO₄/P₄O₁₀ | RT | 24 | 88 | [4] |
| Synthesis of Thienopyridines | 2-(4-(2-((3-Cyano-4-alkyl-6-phenylpyridin-2-yl)thio)acetyl)phenoxy)-N-(aryl)acetamide | Thienopyridine derivative | Ethanol, Sodium ethoxide | Reflux | 2 | 81-84 | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and its derivatives are provided below.
Protocol 1: Mechanochemically-Assisted Passerini Reaction
This protocol describes the synthesis of an α-acyloxycarboxamide derivative using a Passerini three-component reaction under mechanochemical activation.[1]
Materials:
-
Benzoic acid
-
Benzaldehyde
-
4-Methoxyphenyl isocyanide
-
Silica gel
-
Stainless steel milling jar (10 mL) with stainless steel balls (2 x 10 mm)
Procedure:
-
To a 10 mL stainless steel milling jar containing two 10 mm stainless steel balls, add benzoic acid (1 mmol), benzaldehyde (1 mmol), 4-methoxyphenyl isocyanide (1 mmol), and 50 mg of silica gel.
-
Mill the mixture at room temperature for 15 minutes at a frequency of 25 Hz.
-
After milling, open the jar and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the silica gel.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-acyloxycarboxamide.
Protocol 2: Synthesis of 2-((3-Cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamide
This protocol details the synthesis of N-arylacetamide derivatives, which are precursors to thienopyridines with potential biological activity.[2][3]
Materials:
-
2-Mercapto-4,6-disubstituted nicotinonitrile (10 mmol)
-
2-Chloro-N-arylacetamide (10 mmol)
-
Ethanol (25 mL)
-
Triethylamine (TEA) (0.2 mL)
Procedure:
-
To a solution of 2-chloro-N-arylacetamide (10 mmol) in ethanol (25 mL), add the 2-mercapto-4,6-disubstituted nicotinonitrile (10 mmol) and triethylamine (0.2 mL).
-
Heat the reaction mixture at reflux for 3 hours.
-
After cooling, the solid product precipitates.
-
Filter the solid and recrystallize from an ethanol/DMF mixture to yield the pure 2-((3-cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamide.
Protocol 3: Synthesis of 2-Chloro-N-arylacetamides
This protocol describes a general method for the preparation of 2-chloro-N-arylacetamides, which are versatile intermediates.[5]
Materials:
-
Chloroacetic acid (0.03 mol)
-
Thionyl chloride (0.04 mol)
-
Primary aromatic amine (0.033 mol)
-
Dry benzene (25 mL)
-
10% Sodium hydroxide solution
Procedure:
-
In a flask equipped with a calcium chloride tube, cautiously add thionyl chloride (0.04 mol) to chloroacetic acid (0.03 mol).
-
Stir and heat the mixture at 70-75 °C for 30 minutes.
-
Evaporate the excess thionyl chloride.
-
Cool the mixture to 0 °C in an ice bath.
-
Add dry benzene (25 mL) followed by the dropwise addition of the primary aromatic amine (0.033 mol) with shaking.
-
Reflux the mixture for 30 minutes.
-
After cooling, wash the mixture with cold water.
-
Make the solution alkaline with 10% sodium hydroxide.
-
Filter the resulting precipitate, wash with water, and recrystallize from a methanol-water mixture to obtain the desired 2-chloro-N-arylacetamide.
Visualizations
The following diagrams illustrate key reaction mechanisms and workflows where this compound is a central component.
Caption: Mechanism of the Passerini Reaction.
Caption: Mechanism of the Ugi Reaction.
Caption: Role of this compound in a Drug Discovery Workflow.
References
- 1. Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Application of Glyoxylamides in Medicinal Chemistry: A Detailed Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the application of glyoxylamides in medicinal chemistry, focusing on their synthesis, and diverse biological activities. Detailed experimental protocols for the synthesis and biological evaluation of glyoxylamide-based compounds are provided, along with a summary of their quantitative biological data.
Introduction to Glyoxylamides
Glyoxylamides, characterized by an α-ketoamide functional group, have emerged as a privileged scaffold in medicinal chemistry. This versatile structural motif is readily synthesized and can be derivatized to interact with a wide range of biological targets. In particular, indol-3-ylglyoxylamides have garnered significant attention due to their potent and varied pharmacological activities, including anticancer, antibacterial, and antileishmanial properties. The synthetic accessibility of the glyoxylamide core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.
Synthetic Protocols for Glyoxylamide Derivatives
The synthesis of glyoxylamides can be achieved through several efficient methods. A common and straightforward approach involves the reaction of an appropriate heterocyclic or aromatic compound with oxalyl chloride to form a reactive glyoxylyl chloride intermediate, which is then coupled with a desired amine.
General One-Pot Synthesis of Bis(indolyl)glyoxylamides
This protocol describes a sequential one-pot synthesis of bis(indolyl)glyoxylamides.[1]
Experimental Workflow:
Figure 1: General workflow for the one-pot synthesis of bis(indolyl)glyoxylamides.
Materials:
-
Substituted or unsubstituted indole
-
Oxalyl chloride
-
Tryptamine
-
Anhydrous diethyl ether or other suitable anhydrous solvent
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the indole derivative (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of the indole-3-glyoxylylchloride intermediate occurs in situ.
-
In a separate flask, dissolve tryptamine (1.0 equivalent) in anhydrous diethyl ether.
-
Slowly add the tryptamine solution to the reaction mixture containing the in situ generated indole-3-glyoxylylchloride at room temperature.
-
Stir the reaction mixture for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate (the bis(indolyl)glyoxylamide product) is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.
Biological Activities and Assay Protocols
Glyoxylamide derivatives have demonstrated a broad spectrum of biological activities. The following sections detail the protocols for evaluating their anticancer, antibacterial, and tubulin polymerization inhibitory effects.
Anticancer Activity
Indol-3-ylglyoxylamides have shown significant cytotoxic effects against various cancer cell lines.[2][3] Their mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Signaling Pathway:
Figure 2: Mechanism of anticancer action for some indol-3-ylglyoxylamides.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, PC-3, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the glyoxylamide compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Quantitative Data: Anticancer Activity of Glyoxylamides
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 10f | HeLa | 22.34 | [5] |
| PC-3 | 24.05 | [5] | |
| MDA-MB-231 | 21.13 | [5] | |
| BxPC-3 | 29.94 | [5] | |
| Compound 20 | DU145 | 0.093 | [2] |
| Compound 24 | Various | 4.37 - 10.36 | [2] |
Antibacterial Activity
Bis(indolyl)glyoxylamides have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[1]
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[6][7][8][9]
Experimental Protocol:
-
Bacterial Culture Preparation: Prepare a fresh overnight culture of the test bacteria (e.g., Escherichia coli, Pseudomonas putida, Bacillus subtilis, Staphylococcus aureus) in a suitable broth.
-
Inoculum Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Uniformly spread the standardized bacterial inoculum onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Loading: Add a specific volume (e.g., 100 µL) of the glyoxylamide compound solution (at a known concentration, typically dissolved in DMSO) into each well. Include a negative control (DMSO) and a positive control (a standard antibiotic like chloramphenicol).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Quantitative Data: Antibacterial Activity of Bis(indolyl)glyoxylamides
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 10d | E. coli | 12.5 | [1] |
| P. putida | 12.5 | [1] | |
| B. subtilis | 25 | [1] | |
| S. aureus | 25 | [1] | |
| 10g | E. coli | 12.5 | [1] |
| 10i | E. coli | 12.5 | [1] |
| P. putida | 12.5 | [1] |
Tubulin Polymerization Inhibition
The anticancer activity of many indol-3-ylglyoxylamides is attributed to their ability to inhibit the polymerization of tubulin into microtubules.[2] This can be assessed using an in vitro fluorescence-based assay.
This assay monitors the polymerization of tubulin by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[10][11][12][13]
Experimental Protocol:
-
Reagent Preparation: Reconstitute lyophilized porcine brain tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter dye (e.g., DAPI). Keep all solutions on ice.
-
Reaction Setup: In a pre-chilled 96-well plate, add the test glyoxylamide compounds at various concentrations. Include a negative control (vehicle, e.g., DMSO) and positive controls for inhibition (e.g., colchicine) and stabilization (e.g., paclitaxel).
-
Initiation of Polymerization: Add the cold tubulin solution to each well.
-
Fluorescence Measurement: Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37 °C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate of polymerization (the slope of the linear phase) and the final extent of polymerization (the plateau) to the negative control.
Conclusion
Glyoxylamides, and particularly their indole-based derivatives, represent a highly promising class of compounds in medicinal chemistry. Their straightforward synthesis allows for the generation of diverse chemical libraries, and their potent biological activities against a range of diseases, including cancer and bacterial infections, make them attractive candidates for further drug development. The detailed protocols and data presented in this document provide a valuable resource for researchers interested in exploring the therapeutic potential of this important chemical scaffold.
References
- 1. Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. youtube.com [youtube.com]
- 5. Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. botanyjournals.com [botanyjournals.com]
- 7. hereditybio.in [hereditybio.in]
- 8. mdpi.com [mdpi.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. In vitro tubulin polymerization assay [bio-protocol.org]
- 12. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Oxoacetamide in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 2-oxoacetamide functional group in peptide synthesis and modification. This versatile moiety serves as a valuable tool for creating peptides with unique properties and for engaging in specific bioconjugation reactions. The protocols outlined below are based on established principles of peptide chemistry and bioconjugation.
Introduction to this compound in Peptide Chemistry
The this compound group, also known as an α-ketoamide, is a reactive functional group that can be strategically incorporated into peptides to impart specific functionalities. Its electrophilic keto-carbon allows for chemoselective reactions, particularly with nucleophiles such as the thiol group of cysteine residues. This reactivity makes it a valuable tool for peptide ligation, cyclization, and the development of targeted therapeutics, such as enzyme inhibitors. The incorporation of a this compound moiety can be achieved through solid-phase peptide synthesis (SPPS) or by post-synthetic modification of a peptide.
Key Applications
-
Chemoselective Ligation: The this compound group can react with an N-terminal cysteine residue of another peptide to form a stable thiazolidinone linkage, effectively ligating the two peptide fragments. This reaction is highly specific and proceeds under mild conditions, making it suitable for the synthesis of larger proteins and complex peptide architectures.
-
Peptide Cyclization: Intramolecular reaction between a this compound group and a cysteine residue within the same peptide chain can lead to the formation of cyclic peptides. Cyclization is a common strategy to improve peptide stability, receptor affinity, and bioavailability.
-
Enzyme Inhibitors: The electrophilic nature of the α-ketoamide makes it an effective "warhead" for designing covalent inhibitors of cysteine proteases, such as cathepsins. The keto-carbon is attacked by the active site cysteine, leading to the formation of a stable thiohemiketal adduct and inhibition of the enzyme.
-
Bioconjugation: Peptides functionalized with a this compound group can be used for site-specific conjugation to proteins, antibodies, or other biomolecules containing a reactive cysteine. This is a powerful method for creating antibody-drug conjugates (ADCs) and other targeted therapeutic agents.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide with an N-Terminal this compound Group
This protocol describes the manual solid-phase synthesis of a peptide with an N-terminal this compound moiety using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
2-Oxoacetic acid (glyoxylic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Diethyl ether
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
HPLC for purification
-
Mass spectrometer for analysis
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add DIC (3 eq.) and OxymaPure® (3 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
N-Terminal this compound Coupling:
-
After the final Fmoc deprotection, dissolve 2-oxoacetic acid (5 eq.) in DMF.
-
Add DIC (5 eq.) and OxymaPure® (5 eq.) and pre-activate for 10 minutes.
-
Add the activated 2-oxoacetic acid solution to the resin and shake overnight at room temperature.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide by reverse-phase HPLC.
-
Analysis: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: Chemoselective Ligation of a this compound Peptide with a Cysteine-Containing Peptide
This protocol details the ligation of a purified peptide containing an N-terminal this compound group with a second peptide bearing an N-terminal cysteine residue.
Materials:
-
Purified peptide with N-terminal this compound
-
Purified peptide with N-terminal cysteine
-
Ligation Buffer: 100 mM phosphate buffer, pH 7.2, containing 6 M Guanidine HCl (to aid solubility)
-
HPLC for reaction monitoring and purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide Dissolution: Dissolve equimolar amounts of the this compound peptide and the cysteine-containing peptide in the ligation buffer to a final concentration of 1-5 mM for each peptide.
-
Ligation Reaction: Incubate the reaction mixture at room temperature. Monitor the progress of the ligation by taking aliquots at various time points (e.g., 1, 4, 8, and 24 hours) and analyzing them by HPLC and mass spectrometry. The formation of the ligated product will be observed as a new peak with the expected molecular weight.
-
Purification: Once the reaction is complete (as determined by HPLC), purify the ligated peptide from unreacted starting materials and byproducts using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final ligated product by mass spectrometry and analytical HPLC.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis and ligation of this compound peptides. These values are representative and may vary depending on the specific peptide sequences and reaction conditions.
| Parameter | Synthesis of this compound Peptide | Chemoselective Ligation |
| Scale | 0.1 mmol | 1-5 µmol |
| Reaction Time | SPPS: variable; Final coupling: 12-16 h | 4 - 24 h |
| Temperature | Room Temperature | Room Temperature |
| pH | N/A (SPPS) | 7.0 - 7.5 |
| Crude Purity (by HPLC) | 50 - 80% | 60 - 90% |
| Isolated Yield | 10 - 30% (after purification) | 40 - 70% (after purification) |
Visualizations
Caption: Workflow for the solid-phase synthesis of a peptide with an N-terminal this compound group.
Caption: Reaction pathway for the chemoselective ligation of a this compound peptide and a cysteine peptide.
Caption: Logical relationships of this compound peptide applications.
Application Notes and Protocols for Screening 2-Oxoacetamide Derivatives in Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Oxoacetamide derivatives represent a versatile class of compounds with a wide range of biological activities. Their structural motif makes them attractive candidates for targeting various enzymes and cellular pathways implicated in diseases such as cancer, neurodegenerative disorders, and microbial infections. This document provides a comprehensive set of protocols for the initial screening of this compound derivatives in common bioassays to evaluate their potential as therapeutic agents. The following sections detail methodologies for enzyme inhibition assays, cell-based cytotoxicity and viability assays, and analysis of their impact on cellular signaling pathways.
Data Presentation: Summary of Biological Activities
The following table summarizes the reported biological activities of various this compound derivatives from preliminary screening assays. This data should be used as a reference for hit identification and further optimization.
| Compound ID | Target/Assay | Activity (IC50/Kᵢ) | Reference |
| Derivative 8c | Butyrylcholinesterase (BChE) | IC50: 3.94 µM | [1] |
| Indole-2,3-dione derivative 2h | Carbonic Anhydrase I (hCA I) | Kᵢ: 45.10 nM | [2] |
| Indole-2,3-dione derivative 2h | Carbonic Anhydrase II (hCA II) | Kᵢ: 5.87 nM | [2] |
| Indole-2,3-dione derivative 2h | Carbonic Anhydrase XII (hCA XII) | Kᵢ: 7.91 nM | [2] |
| Hydroxyacetamide FP2 | Brine Shrimp Lethality Assay | 7.7 µg/mL | [3] |
| 2-Methoxybenzamide derivative 21 | Hedgehog Signaling Pathway (Gli-luc reporter) | IC50: 0.03 µM | [4] |
Experimental Protocols
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental for identifying compounds that directly modulate the activity of a specific enzyme target.
This protocol is adapted from the methodology used for screening acetamide derivatives against BChE.[1]
Principle: The assay measures the enzymatic activity of BChE through the hydrolysis of a substrate, butyrylthiocholine iodide (BTCI). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.
Materials:
-
Butyrylcholinesterase (BChE) from equine serum
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound derivatives (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare fresh solutions of BChE, BTCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of the this compound derivatives. For the control, add 20 µL of DMSO.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the BChE solution to each well and incubate at 37°C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the BTCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition and calculate the IC50 value for each compound.
This protocol is based on the screening of sulfonamide conjugates against human carbonic anhydrase isoforms.[2]
Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide (CO₂). A stopped-flow spectrophotometer is used to monitor the change in pH using a colorimetric indicator as the reaction proceeds.
Materials:
-
Human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
HEPES buffer
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
This compound derivatives (dissolved in appropriate solvent)
-
Stopped-flow spectrophotometer
Protocol:
-
Prepare stock solutions of the CA isoenzymes and the test compounds.
-
The assay is performed at a constant temperature (e.g., 25°C).
-
The reaction is initiated by mixing equal volumes of the enzyme solution (containing the inhibitor at various concentrations) and the CO₂-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time (typically in the millisecond to second range).
-
The initial velocity of the reaction is determined from the initial linear portion of the absorbance curve.[2]
-
The uncatalyzed rate is determined and subtracted from the observed rates.[2]
-
Inhibition constants (Kᵢ) are determined by fitting the data to appropriate enzyme inhibition models.
Cell-Based Cytotoxicity and Viability Assays
These assays are crucial for determining the effect of the compounds on cell proliferation and health.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Principle: This is a homogeneous method to determine the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells.[6] The assay utilizes a thermostable luciferase that generates a stable luminescent signal proportional to the amount of ATP present.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a desired density and allow them to attach overnight.
-
Treat cells with a range of concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability and determine IC50 values.
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.fishersci.eu [static.fishersci.eu]
Application Notes and Protocols for the Synthesis of Indole-3-Glyoxylamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-glyoxylamides are a significant class of compounds in medicinal chemistry and drug discovery, serving as key structural motifs in a variety of biologically active molecules. Their versatile scaffold allows for extensive chemical modification, making them attractive targets for the development of novel therapeutics. This document provides detailed application notes and protocols for the primary synthetic techniques used to prepare indole-3-glyoxylamides, including quantitative data for reaction yields and visual diagrams of reaction pathways and workflows.
Key Synthetic Methodologies
The synthesis of indole-3-glyoxylamides can be broadly categorized into three main approaches:
-
Two-Step Synthesis via Indole-3-glyoxylyl Chloride: This is the most common and direct method, involving the acylation of an indole with oxalyl chloride to form a highly reactive indole-3-glyoxylyl chloride intermediate, which is subsequently reacted with a primary or secondary amine.
-
One-Pot Synthesis: A variation of the first method, where the formation of the indole-3-glyoxylyl chloride and its subsequent reaction with an amine are performed in a single reaction vessel, improving efficiency and reducing purification steps.
-
Alternative Routes: These include Friedel-Crafts acylation with chlorooxoacetate esters followed by amidation, and multicomponent reactions such as the Ugi and Passerini reactions, which offer pathways to more complex, related structures.
Data Presentation: Comparison of Synthetic Techniques
The following table summarizes quantitative data for the different synthetic approaches to provide a clear comparison of their efficiencies.
| Synthesis Technique | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Citation(s) |
| One-Pot Synthesis (bis(indolyl)glyoxylamides) | Indole, Oxalyl Chloride, Tryptamine | Not specified | Not specified | Not specified | 82–93 | [1] |
| One-Pot Synthesis (N-substituted glyoxylamides) | N-substituted Indole, Oxalyl Chloride, Amine, DIPEA, DMAP | THF | 0 to RT | 3 h then 18 h | 20–66 | [2] |
| Friedel-Crafts Acylation (for 3-acylindoles) | Indole, Acyl Chlorides, Diethylaluminum Chloride | CH₂Cl₂ | Mild | Not specified | High | |
| Friedel-Crafts Hydroxyalkylation (N-substituted amides) | N-substituted glyoxylamide, Indole, FeSO₄ | Not specified | Room Temperature | Not specified | up to 93 | |
| Ugi Reaction (Indole-containing peptides) | Indole-3-carbaldehyde, Boc-amino acid, Amine, Isocyanoacetate | Methanol | 0 to RT | 3 days | 44 | |
| Passerini Reaction (Triterpenoid-derived amides) | Triterpenoic acid, Aldehyde, Isocyanide | CH₂Cl₂ | Room Temperature | 48 h | 25–79 | [3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Substituted Indole-3-Glyoxylamides
This protocol describes a one-pot, two-step procedure for the synthesis of N-substituted indole-3-glyoxylamides from the corresponding N-substituted indoles.
Materials:
-
N-substituted indole
-
Oxalyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-substituted indole in anhydrous THF under an inert atmosphere of argon or nitrogen.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride to the cooled solution.
-
Stir the reaction mixture at 0 °C for 3 hours to form the indole-3-glyoxylyl chloride intermediate.
-
In a separate flask, prepare a solution of the desired amine, DIPEA, and a catalytic amount of DMAP in anhydrous THF.
-
Add the amine solution to the reaction mixture containing the in situ generated indole-3-glyoxylyl chloride.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted indole-3-glyoxylamide.[2]
Protocol 2: Friedel-Crafts Acylation of Indole with Methyl Chlorooxoacetate
This protocol provides an alternative route for preparing a precursor to indole-3-glyoxylamides via a Friedel-Crafts reaction.
Materials:
-
Substituted or unsubstituted indole
-
Methyl chlorooxoacetate
-
Lewis acid catalyst (e.g., AlCl₃, SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Suspend the Lewis acid catalyst in anhydrous DCM under an inert atmosphere at 0 °C.
-
Add a solution of the indole in anhydrous DCM to the suspension.
-
Slowly add methyl chlorooxoacetate to the reaction mixture.
-
Stir the reaction at 0 °C to room temperature and monitor the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting methyl (indol-3-yl)(oxo)acetate by column chromatography.
-
The purified ester can then be converted to the desired glyoxylamide by direct amidation.
Protocol 3: Ugi Four-Component Reaction for Indole-Containing Peptidomimetics
This protocol details the synthesis of a peptide-like structure incorporating an indole moiety using the Ugi multicomponent reaction.
Materials:
-
Indole-3-carbaldehyde
-
A primary or secondary amine
-
A carboxylic acid (e.g., a Boc-protected amino acid)
-
An isocyanide (e.g., methyl 2-isocyanoacetate)
-
Methanol or 2,2,2-trifluoroethanol (TFE)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine in methanol or TFE and cool the solution to 0 °C.
-
Slowly add indole-3-carbaldehyde to the solution and stir for 20 minutes at 0 °C to pre-form the imine.
-
Add the carboxylic acid component to the reaction mixture.
-
Add the isocyanide component to the mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 3 days.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the indole-containing α-acylamino amide.
Mandatory Visualizations
Reaction Pathways and Experimental Workflows
Caption: Key synthetic pathways for indole-3-glyoxylamides.
References
Application Notes and Protocols: 2-Oxoacetamide in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-oxoacetamide scaffold has emerged as a privileged structure in the design and development of novel anticancer agents. Its synthetic tractability and ability to interact with various biological targets have made it a focal point of extensive research. Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines. Mechanistically, these compounds have been shown to target key cellular processes involved in cancer progression, including receptor tyrosine kinase signaling and microtubule dynamics. This document provides a comprehensive overview of the application of this compound in anticancer drug discovery, complete with detailed experimental protocols and a summary of reported biological activities.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxicity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxicity of Quinazolinone-based this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| Compound 12 | MDA-MB-231 | 1.91 | VEGFR-2, EGFR | [1] |
| Compound 13 | MDA-MB-231 | 0.51 | VEGFR-2, EGFR | [1] |
| Compound 8 | MDA-MB-231 | 0.34 | VEGFR-2, EGFR | [1] |
| Compound 16 | MDA-MB-231 | 1.12 | VEGFR-2, EGFR | [1] |
| Compound 17 | MDA-MB-231 | 0.88 | VEGFR-2, EGFR | [1] |
| Compound 7 | HepG-2 | 2.46 | EGFR | [1] |
| Compound 19 | HepG-2 | 3.12 | EGFR | [1] |
| Compound 26 | HepG-2 | 2.89 | EGFR | [1] |
| Compound 27 | HepG-2 | 2.75 | EGFR | [1] |
| Compound 7 | MCF-7 | 3.87 | EGFR | [1] |
| Compound 19 | MCF-7 | 4.52 | EGFR | [1] |
| Compound 26 | MCF-7 | 4.11 | EGFR | [1] |
| Compound 27 | MCF-7 | 3.98 | EGFR | [1] |
Table 2: Cytotoxicity of Thiazole-based this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8a | Hela | 1.3 | |
| Compound 6e | PANC-1 | 4.6 | [2] |
| Compound 6e | HepG2 | 2.2 | [2] |
| Compound 6c | MCF7 | 15.5 | [2] |
Table 3: Cytotoxicity of Phenylacetamide-based this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2b | PC3 | 52 | [3] |
| Compound 2c | PC3 | 80 | [3] |
| Compound 2c | MCF-7 | 100 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of this compound-based anticancer agents.
Protocol 1: General Synthesis of 2-Chloro-N-arylacetamides
This protocol describes a general method for the synthesis of 2-chloro-N-arylacetamide precursors, which are versatile intermediates for the generation of more complex this compound derivatives.[4][5][6]
Materials:
-
Appropriate arylamine
-
2-Chloroacetyl chloride
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., ethanol, dichloromethane, THF)
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the arylamine (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add 2-chloroacetyl chloride (1.1 equivalents) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloro-N-arylacetamide.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
This compound derivatives (test compounds)
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final concentration of the vehicle (e.g., DMSO) should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds, positive control, or vehicle control.
-
Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration using a suitable software.
Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat the cancer cells with the desired concentrations of the this compound derivative for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with ice-cold PBS.
-
Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cells treated with this compound derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat the cancer cells with the desired concentrations of the this compound derivative for the specified time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound-based anticancer agents.
Caption: Inhibition of EGFR/VEGFR signaling by this compound derivatives.
Caption: Mechanism of tubulin polymerization inhibition.
Experimental Workflows
The following diagrams outline the general workflows for the evaluation of this compound-based anticancer agents.
Caption: General workflow for anticancer drug evaluation.
Caption: Workflow for cell-based anticancer assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Oxoacetamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-oxoacetamide and its derivatives, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a low yield in my this compound synthesis. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. Here is a step-by-step troubleshooting guide to help you identify and resolve the issue.
Troubleshooting Workflow for Low Yield
Technical Support Center: Purification of 2-Oxoacetamide Compounds
Welcome to the technical support center for the purification of 2-Oxoacetamide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of this important class of molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound compounds.
Problem 1: Low or No Recovery of the Target Compound After Column Chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Degradation on Silica Gel | 2-Oxoacetamides can be sensitive to the acidic nature of standard silica gel. The α-ketoamide functionality can be susceptible to hydrolysis. Consider using neutral or deactivated silica gel. Alternatively, a rapid purification technique like flash chromatography is recommended to minimize contact time. |
| Improper Mobile Phase Polarity | If the mobile phase is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A typical starting gradient could be 10% ethyl acetate in hexane, gradually increasing to 50-100% ethyl acetate. |
| Compound Insolubility in Mobile Phase | The compound may have precipitated on the column. Ensure the chosen mobile phase is a good solvent for your this compound derivative at the concentration you are loading. |
| Irreversible Adsorption | Highly polar 2-Oxoacetamides may bind strongly to the silica gel. In such cases, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). |
Problem 2: Presence of Impurities in the Final Product After Purification.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | Starting materials may be co-eluting with your product. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion before work-up and purification. |
| Formation of Side Products | Common synthetic routes, such as the Weinreb ketone synthesis, can lead to over-addition products or other side-products. Optimize reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize their formation. |
| Co-eluting Impurities | The chosen chromatography conditions may not be adequate to separate the target compound from closely related impurities. Try a different solvent system or a stationary phase with different selectivity. For example, if normal-phase chromatography is insufficient, reverse-phase HPLC can be a powerful alternative. |
| Degradation During Purification or Storage | As mentioned, 2-Oxoacetamides can be unstable. Avoid prolonged exposure to acidic or basic conditions and elevated temperatures. Store purified compounds in a cool, dry, and dark place, preferably under an inert atmosphere. |
Problem 3: Difficulty in Recrystallizing the this compound Compound.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent Choice | An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents with different polarities. |
| Presence of Oily Impurities | Oily impurities can inhibit crystal formation. Try to remove them by a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel. |
| Supersaturation Not Achieved | The solution may not be concentrated enough for crystals to form. Slowly evaporate the solvent until you observe turbidity, then cool the solution. |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound compounds?
A1: The primary degradation pathway for this compound compounds is the hydrolysis of the amide bond, which is catalyzed by the adjacent α-keto group. This leads to the formation of an α-keto acid and the corresponding amine or amide. These degradation products can then undergo further reactions, such as decarboxylation of the α-keto acid or formation of Schiff bases between the amine and the keto acid.
Q2: How can I monitor the stability of my this compound compound during purification and storage?
A2: The stability of your compound can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For HPLC, a stability-indicating method should be developed where the parent compound is well-resolved from its potential degradation products. NMR can be used to identify the structure of any degradation products that form over time.
Q3: What are typical starting conditions for HPLC purification of 2-Oxoacetamides?
A3: For reverse-phase HPLC, a good starting point is a C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. A typical gradient might start from 95:5 water:acetonitrile and ramp up to 5:95 water:acetonitrile over 20-30 minutes. The flow rate and gradient can be optimized based on the specific compound's retention time.
Q4: Are there any specific safety precautions I should take when working with this compound compounds?
A4: As with any chemical, it is important to handle this compound compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The specific toxicity of your this compound derivative should be assessed by consulting the relevant safety data sheet (SDS) or other toxicological resources.
Data Presentation
Table 1: Solubility of Structurally Related Amides in Common Organic Solvents at Room Temperature.
This table provides a general guide for selecting solvents for chromatography and recrystallization. The actual solubility of your specific this compound derivative may vary.
| Solvent | Polarity Index | General Solubility of Amides |
| Hexane | 0.1 | Low |
| Toluene | 2.4 | Low to Moderate |
| Dichloromethane | 3.1 | Moderate to High |
| Diethyl Ether | 2.8 | Low to Moderate |
| Ethyl Acetate | 4.4 | Moderate to High |
| Acetone | 5.1 | High |
| Acetonitrile | 5.8 | High |
| Ethanol | 4.3 | Moderate to High |
| Methanol | 5.1 | High |
| Water | 10.2 | Varies greatly with structure |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a this compound Compound.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Once the silica gel has settled, carefully load the dissolved crude product onto the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The gradient profile will depend on the separation of the target compound from its impurities as monitored by TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: General Procedure for Recrystallization of a this compound Compound.
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: In a larger flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound compounds.
Caption: Potential degradation pathway of this compound compounds.
Technical Support Center: Crystallization of 2-Oxoacetamide
This technical support center provides troubleshooting guidance for common issues encountered during the crystallization of 2-Oxoacetamide and related compounds. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Problem 1: The sample "oils out" instead of crystallizing.
Q: I dissolved my this compound sample in a hot solvent, but upon cooling, it separated as an oily liquid instead of forming crystals. What is happening and how can I fix it?
A: This phenomenon is known as "oiling out" and occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2] This is a common problem in crystallization, especially when the melting point of the compound is lower than the temperature of the solution or when significant impurities are present, which can depress the melting point.[3][4] Oiled out products are often impure because the liquid droplets can dissolve impurities more readily than the solvent.[1][3]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the supersaturation level and then allow it to cool slowly again.[3]
-
Lower the Crystallization Temperature: If the melting point of your this compound is low, try cooling the solution to a lower temperature in an ice bath after it has slowly reached room temperature.
-
Change the Solvent: The chosen solvent's boiling point might be too high. Select a solvent with a lower boiling point.
-
Use a Seed Crystal: Introduce a small, pure crystal of this compound to the cooled, supersaturated solution to induce crystallization at a lower temperature.
-
Charcoal Treatment: If impurities are suspected to be the cause, re-dissolve the sample in the hot solvent, add a small amount of activated charcoal to adsorb impurities, perform a hot filtration to remove the charcoal, and then allow the filtrate to cool.[3]
Problem 2: No crystals are forming, even after the solution has cooled.
Q: My this compound solution is clear and has been cooling for a long time, but no crystals have appeared. What should I do?
A: The absence of crystal formation, even in a cooled and supersaturated solution, is a common issue that can often be resolved with a few simple techniques to induce nucleation.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: Adding a tiny crystal of pure this compound can provide a template for new crystals to grow upon.
-
Reduce the Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute, and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or even a freezer for a short period to further decrease the solubility of the this compound. Be cautious, as very rapid cooling can sometimes lead to the formation of very small crystals or precipitation of impurities.
-
Use an Anti-Solvent: If you are using a solvent in which this compound is highly soluble, you can try adding a miscible "anti-solvent" (a solvent in which this compound is insoluble) dropwise until the solution becomes slightly cloudy, and then allow it to stand.
Problem 3: The resulting crystals are very small, needle-like, or of poor quality.
Q: I managed to get crystals, but they are very fine needles or a powder, not the well-formed crystals I was hoping for. How can I improve the crystal quality?
A: The formation of small or poorly formed crystals is often a result of the crystallization process occurring too quickly.[5] Slow and controlled crystal growth is key to obtaining larger, higher-purity crystals.
Troubleshooting Steps:
-
Slow Down the Cooling Process: This is the most critical factor. After dissolving the this compound in the hot solvent, allow the flask to cool to room temperature as slowly as possible. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can help. Avoid placing the hot flask directly into an ice bath.
-
Use Less Supersaturation: Add slightly more hot solvent than the minimum required to dissolve the solid. This will result in a less supersaturated solution upon cooling, which favors slower crystal growth.
-
Re-crystallize: If the initial crystals are of poor quality, you can perform the crystallization again. Isolate the small crystals, re-dissolve them in a minimal amount of hot solvent, and repeat the slow cooling process.
Problem 4: The crystallization yield is very low.
Q: After filtration and drying, I have a very small amount of this compound crystals. What could have caused the low yield?
A: A low recovery of the product can be due to several factors, primarily related to the solubility of your compound in the chosen solvent system.[3]
Troubleshooting Steps:
-
Check the Filtrate: The "mother liquor" (the solvent remaining after filtration) may still contain a significant amount of dissolved product. You can try to obtain a "second crop" of crystals by evaporating some of the solvent from the filtrate and cooling it again.
-
Avoid Using Too Much Solvent: Using an excessive amount of solvent to dissolve the initial sample is a common cause of low yield, as more of the compound will remain in solution upon cooling.[4]
-
Ensure Complete Precipitation: Make sure the solution is sufficiently cooled to minimize the solubility of the this compound. Cooling in an ice bath after slow cooling to room temperature is standard practice.
-
Minimize Loss During Transfers: Be careful to transfer all of the crystalline material from the flask to the filter funnel. Rinsing the flask with a small amount of the cold crystallization solvent can help with this.
Data Presentation: Solvent Selection for Amides
| Solvent | Solubility of 2-Cyanoacetamide | Polarity Index | Boiling Point (°C) |
| Water | High | 10.2 | 100 |
| N,N-Dimethylformamide (DMF) | Very High | 6.4 | 153 |
| Acetone | High | 5.1 | 56 |
| Methanol | Moderate | 5.1 | 65 |
| Ethanol | Moderate | 4.3 | 78 |
| Ethyl Acetate | Low | 4.4 | 77 |
| Dichloromethane | Very Low | 3.1 | 40 |
| Toluene | Insoluble | 2.4 | 111 |
Data for 2-Cyanoacetamide is provided as a reference.
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture on a hot plate with gentle swirling. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Troubleshooting "Oiling Out"
This protocol provides a step-by-step method for addressing the issue of a sample oiling out during crystallization.
Procedure:
-
Re-dissolve the Oil: Gently heat the flask containing the oiled-out sample and solvent until the oil completely redissolves.
-
Add More Solvent: Add a small additional volume of the hot solvent (approximately 10-20% of the original volume) to the solution.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask or place it in a warm water bath that is allowed to cool gradually to room temperature.
-
Induce Crystallization: If no crystals form upon reaching room temperature, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Final Cooling: Once crystal growth has started, the flask can be moved to an ice bath to complete the crystallization process.
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Visualizations
References
stability issues and degradation of 2-Oxoacetamide derivatives
Welcome to the technical support center for 2-oxoacetamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and understand the degradation pathways of these compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows a new, more polar peak on reverse-phase HPLC when dissolved in an aqueous buffer. What could be the cause?
A1: This is likely due to the formation of a gem-diol hydrate. The ketone of the 2-oxo group can reversibly react with water to form a hydrate, which is a more polar species. This equilibrium is often influenced by the pH of the solution.[1][2]
Q2: I observe a change in the optical rotation of my chiral this compound derivative over time in a neutral or basic buffer. What is happening?
A2: You are likely observing epimerization or racemization at the chiral center adjacent to the keto-carbonyl group. The electrophilic nature of the carbonyl can facilitate this process, especially at physiological pH.[1][2]
Q3: Are this compound derivatives susceptible to hydrolysis of the amide bond?
A3: While all amides can be hydrolyzed under certain conditions (e.g., strong acid or base), the amide bond in 2-oxoacetamides is generally more resistant to cleavage than, for example, an ester bond. Compared to other dicarbonyl compounds like α-ketoesters, α-ketoamides show enhanced stability towards plasma esterases.[1][2]
Q4: What are the primary factors that can cause the degradation of my this compound compound during storage or in an experimental setting?
A4: The main factors to consider are:
-
pH: Both acidic and basic conditions can promote degradation, including hydrolysis of the amide bond. pH also affects the keto-hydrate equilibrium.
-
Temperature: Elevated temperatures can accelerate various degradation reactions.
-
Light: Photolytic degradation can occur, especially for compounds with chromophores.
-
Oxidizing agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.
These factors are often investigated in forced degradation studies to understand the intrinsic stability of the compound.[3][4][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC/UPLC, especially in aqueous media. | Formation of a gem-diol hydrate at the keto position. | 1. Confirm the identity of the new peak using LC-MS, as the hydrate will have a mass increase of 18 Da (H₂O). 2. Vary the pH of the mobile phase or sample diluent to see if the equilibrium shifts. 3. Consider if hemiacetal formation is possible if alcohols are present in the solvent.[1][2] |
| Loss of potency or change in biological activity of a chiral compound. | Epimerization or racemization at a stereocenter adjacent to the keto group. | 1. Use a chiral chromatography method to separate the epimers. 2. Monitor the formation of the epimer as a function of time, pH, and temperature. 3. Store the compound at a lower pH and temperature to minimize epimerization.[1][2] |
| Gradual decrease in the main peak area with the appearance of multiple new peaks over time. | General degradation of the compound. | 1. Perform a systematic forced degradation study to identify the degradation pathways. 2. Analyze samples under stress conditions (acid, base, heat, light, oxidation) to identify the major degradation products. 3. Use a stability-indicating analytical method to resolve the parent compound from all degradation products.[3][6] |
| Inconsistent results in cell-based assays. | Instability in the assay medium. | 1. Assess the stability of the this compound derivative directly in the cell culture medium over the time course of the experiment. 2. Quantify the compound concentration at the beginning and end of the incubation period. 3. Consider the potential for metabolic degradation by cellular enzymes.[1] |
Quantitative Data Summary
The stability of a this compound derivative is highly dependent on its specific chemical structure. Below is a template table for summarizing stability data from a forced degradation study. Researchers should aim to generate this type of data for their specific compounds.
| Stress Condition | Time | % Degradation of Parent Compound | Major Degradation Products (and % area) |
| 0.1 M HCl at 60 °C | 24 h | e.g., 12% | e.g., DP1 (5%), DP2 (3%) |
| 48 h | e.g., 25% | e.g., DP1 (11%), DP2 (7%) | |
| 0.1 M NaOH at 25 °C | 2 h | e.g., 15% | e.g., DP3 (8%) |
| 8 h | e.g., 40% | e.g., DP3 (25%) | |
| 3% H₂O₂ at 25 °C | 24 h | e.g., 8% | e.g., DP4 (4%) |
| Thermal (80 °C, solid) | 7 days | e.g., 5% | e.g., DP5 (2%) |
| Photolytic (ICH Q1B) | 1.2 million lux hours | e.g., 18% | e.g., DP6 (9%) |
DP = Degradation Product
Experimental Protocols
Protocol: Forced Degradation Study for this compound Derivatives
Objective: To identify the potential degradation pathways and to develop a stability-indicating analytical method for a this compound derivative.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final drug concentration of 0.1 mg/mL. Incubate at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final drug concentration of 0.1 mg/mL. Keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final drug concentration of 0.1 mg/mL. Keep at room temperature, protected from light.
-
Thermal Degradation (Solution): Dilute the stock solution in a neutral buffer (e.g., pH 7.4 PBS) to 0.1 mg/mL. Incubate at 60 °C.
-
Thermal Degradation (Solid): Store the solid compound in an oven at 80 °C.
-
Photolytic Degradation: Expose the solid compound and a solution (0.1 mg/mL in a neutral buffer) to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours for solutions; 1, 3, 7 days for solid). The goal is to achieve approximately 10-20% degradation.[3]
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for the analytical method.
-
Analysis:
-
Use a reverse-phase HPLC or UPLC method with a photodiode array (PDA) detector to analyze the samples. This allows for the assessment of peak purity.
-
Couple the HPLC/UPLC to a high-resolution mass spectrometer (HRMS) to identify the mass of the degradation products and propose their structures.[7]
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the relative peak areas of the degradation products.
-
Propose degradation pathways based on the identified structures.
-
Visualizations
References
- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. Forced Degradation [sgs.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biomedres.us [biomedres.us]
- 7. Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming low reactivity of amines in 2-Oxoacetamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of amines in 2-oxoacetamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-oxoacetamides, particularly when working with poorly reactive amines.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Low Amine Nucleophilicity: The amine is electron-deficient (e.g., anilines with electron-withdrawing groups) or sterically hindered. | a. Use a more powerful coupling reagent: Switch from standard carbodiimides (DCC, EDC) to a uronium/aminium salt like HATU, HBTU, or COMU, or a phosphonium salt like PyBOP. These generate more reactive activated esters. b. Add an activating additive: Include HOBt or, for higher reactivity, HOAt or OxymaPure when using carbodiimides. These additives form activated esters that are more susceptible to nucleophilic attack. c. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy for the reaction to proceed. Monitor for potential side reactions. |
| 2. Poor Activation of the 2-Oxoacetic Acid: The carboxylic acid is not being efficiently converted into a reactive intermediate. | a. Ensure anhydrous conditions: Water can hydrolyze the activated intermediate and consume the coupling reagent. b. Use a suitable base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is crucial for the activation step with uronium/aminium and phosphonium reagents. c. Check the quality of the coupling reagent: Ensure the coupling reagent has not degraded due to improper storage. | |
| Slow Reaction Rate | 1. Insufficient Activation: The activated species is not reactive enough to couple with the poorly nucleophilic amine at a reasonable rate. | a. Switch to a more potent coupling reagent system: The order of reactivity is generally OAt-based (HATU) > Oxyma-based (COMU) > OBt-based (HBTU, PyBOP). b. Increase reagent concentration: Increasing the concentration of the reactants can improve the reaction rate, but be mindful of solubility issues. |
| 2. Steric Hindrance: The amine or the this compound product is sterically bulky, slowing down the approach of the nucleophile. | a. Prolong the reaction time: Allow the reaction to proceed for an extended period (24-48 hours). b. Increase the temperature: As with low yields, elevated temperatures can help overcome steric barriers. | |
| Formation of Side Products | 1. Racemization (if applicable): If the amine or 2-oxoacetic acid derivative has a chiral center, racemization can occur during activation. | a. Use racemization-suppressing additives: HOBt and HOAt are effective at minimizing racemization. b. Lower the reaction temperature: Perform the coupling at 0 °C or room temperature. |
| 2. N-Acylurea Formation: When using carbodiimides (like DCC or EDC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. | a. Add HOBt or HOAt: These additives rapidly convert the O-acylisourea to the corresponding activated ester, preventing rearrangement. b. Add the amine promptly after the pre-activation step. | |
| 3. Guanidinylation of the Amine: Uronium/aminium reagents (like HBTU and HATU) can react with the amine to form a guanidinium byproduct, consuming the amine. | a. Use a phosphonium-based reagent: PyBOP does not cause this side reaction. b. Add the coupling reagent to the carboxylic acid before introducing the amine. |
Frequently Asked Questions (FAQs)
Q1: Why are some amines unreactive in this compound synthesis?
A1: The reactivity of an amine is determined by its nucleophilicity, which is influenced by two main factors:
-
Electronic Effects: Electron-withdrawing groups on the amine (e.g., nitro, cyano, or halo groups on an aniline ring) decrease the electron density on the nitrogen atom, making it a weaker nucleophile.
-
Steric Hindrance: Bulky groups near the nitrogen atom can physically block its approach to the electrophilic carbonyl carbon of the activated 2-oxoacetic acid.
Q2: What is a coupling reagent and why is it necessary?
A2: A coupling reagent is a molecule that activates a carboxylic acid, in this case, a 2-oxoacetic acid derivative, to facilitate amide bond formation. Direct reaction between a carboxylic acid and an amine is typically very slow and requires high temperatures because the acidic proton of the carboxylic acid protonates the basic amine, forming an unreactive carboxylate-ammonium salt. The coupling reagent converts the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive intermediate that is readily attacked by the amine nucleophile.
Q3: How do I choose the right coupling reagent for my low-reactivity amine?
A3: For amines with low reactivity, a high-efficiency coupling reagent is recommended. Here is a general hierarchy of reactivity:
-
Standard: DCC or EDC with HOBt. This is a cost-effective starting point.
-
Intermediate: PyBOP (a phosphonium salt) or HBTU (a uronium/aminium salt). These are generally more effective than carbodiimides for challenging couplings.
-
High Reactivity: HATU (a uronium/aminium salt with HOAt) or COMU. HATU is often considered one of the most powerful coupling reagents for sterically hindered and electron-deficient amines.
Q4: Can I use a base with my coupling reaction? What kind?
A4: Yes, a base is typically required, especially with uronium/aminium and phosphonium salt coupling reagents. The base neutralizes the protonated amine and facilitates the reaction. A non-nucleophilic, sterically hindered tertiary amine like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is ideal as it will not compete with your desired amine in reacting with the activated acid.
Q5: My reaction is still not working even with a strong coupling reagent. What else can I try?
A5:
-
Check Solvent: Ensure you are using a dry, aprotic solvent such as DMF, NMP, or DCM.
-
Increase Equivalents: Try increasing the equivalents of the coupling reagent and/or the 2-oxoacetic acid derivative relative to the amine.
-
Temperature: Cautiously increase the reaction temperature.
-
Alternative Synthesis Route: Consider converting the 2-oxoacetic acid to a more reactive derivative first, such as an acid chloride or an anhydride, before reacting it with the amine.
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using HATU
This protocol is suitable for sterically hindered or electron-deficient amines.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 2-oxoacetic acid derivative (1.0 eq.) in anhydrous DMF or NMP.
-
Addition of Reagents: Add the low-reactivity amine (1.0-1.2 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For very unreactive amines, the temperature can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for this compound Synthesis using EDC/HOAt
This protocol is a more reactive alternative to the standard EDC/HOBt and is suitable for moderately unreactive amines.
-
Preparation: In a round-bottom flask, dissolve the 2-oxoacetic acid derivative (1.0 eq.) and HOAt (1.2 eq.) in anhydrous DCM or DMF.
-
Activation: Cool the solution to 0 °C and add EDC·HCl (1.2 eq.). Stir the mixture at 0 °C for 15-30 minutes.
-
Amine Addition: Add the low-reactivity amine (1.0 eq.) to the reaction mixture, followed by DIPEA (1.5 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours). Monitor by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: General workflow for this compound synthesis with low-reactivity amines.
Caption: Troubleshooting logic for overcoming low reactivity in this compound synthesis.
Technical Support Center: Synthesis of 2-Oxoacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 2-Oxoacetamide. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Common synthetic routes to this compound typically involve the reaction of a glyoxylate derivative with an ammonia source. Key starting materials include:
-
Glyoxylic acid and ammonia or an ammonium salt.
-
Glyoxylate esters (e.g., ethyl glyoxylate) and ammonia.
Q2: I am observing a lower than expected yield of this compound. What are the potential side reactions?
A2: Several side reactions can lead to a reduced yield of your target compound. The most common issues include:
-
Hydrolysis: The amide bond in this compound can be hydrolyzed back to glyoxylic acid and ammonia, especially under strong acidic or basic conditions.
-
Formation of Oxamide: If your glyoxylic acid starting material is contaminated with oxalic acid, or if oxidation occurs during the reaction, the highly stable and often insoluble diamide, oxamide, can form.
-
Disproportionation of Glyoxylic Acid: When heated, glyoxylic acid can undergo a self-redox reaction (Cannizzaro reaction) to yield glycolic acid and oxalic acid[1].
-
Oligomerization/Polymerization: Glyoxylate esters have a tendency to polymerize in the presence of base[1]. The starting materials and product can also potentially form oligomeric byproducts.
Q3: My product contains a significant amount of a white, insoluble precipitate. What is it likely to be?
A3: A common, poorly soluble byproduct in this compound synthesis is Oxamide ((CONH₂)₂)[2]. This side product typically forms from the reaction of ammonia with oxalic acid, which can be present as an impurity in the glyoxylic acid starting material or can be formed through over-oxidation or disproportionation of glyoxylic acid[1].
Q4: How can I minimize the formation of Oxamide?
A4: To reduce the formation of oxamide, consider the following preventative measures:
-
Use High-Purity Starting Materials: Ensure your glyoxylic acid or glyoxylate ester is free from significant oxalic acid contamination.
-
Control Reaction Temperature: Avoid excessive heating, as this can promote the disproportionation of glyoxylic acid to oxalic acid and glycolic acid[1].
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential air oxidation of the aldehyde group in glyoxylic acid to a carboxylic acid, which would form oxalic acid.
Troubleshooting Guides
Issue 1: Low Yield and Presence of Oxalic Acid and Glycolic Acid
-
Symptom: Analysis of the crude reaction mixture (e.g., by NMR or LC-MS) shows the presence of glycolic acid and oxalic acid in addition to the desired this compound.
-
Probable Cause: Disproportionation (Cannizzaro reaction) of the glyoxylic acid starting material. This is often exacerbated by elevated temperatures and basic conditions.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a lower reaction temperature. The optimal temperature will depend on the specific protocol, but running the reaction at or below room temperature is a good starting point.
-
pH Control: If possible, maintain a neutral or slightly acidic pH to disfavor the Cannizzaro reaction, which is typically base-catalyzed.
-
Order of Addition: Consider adding the base (if used) slowly and at a low temperature to avoid localized areas of high concentration.
-
Issue 2: Formation of an Insoluble White Precipitate (Suspected Oxamide)
-
Symptom: A significant amount of white solid that is sparingly soluble in water and common organic solvents precipitates from the reaction mixture.
-
Probable Cause: Formation of oxamide from the reaction of ammonia with oxalic acid impurity.
-
Troubleshooting Steps:
-
Starting Material Purity Check: Analyze the glyoxylic acid starting material for the presence of oxalic acid. If contaminated, consider purification of the starting material or sourcing a higher purity grade.
-
Reaction Conditions: As with preventing disproportionation, use moderate temperatures and avoid strongly oxidizing conditions.
-
Purification: Oxamide can often be removed from the final product by filtration due to its low solubility[2]. The final product can then be recrystallized from a suitable solvent.
-
Issue 3: Evidence of Oligomeric or Polymeric Byproducts
-
Symptom: The crude product appears as a viscous oil or an amorphous solid, and NMR analysis shows broad, unresolved peaks characteristic of polymers.
-
Probable Cause: Base-catalyzed polymerization of the glyoxylate ester starting material or self-condensation reactions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise stoichiometry of reactants. An excess of base can initiate polymerization.
-
Temperature Management: Run the reaction at a lower temperature to slow down the rate of polymerization relative to the rate of amidation.
-
Solvent Choice: The choice of solvent can influence polymerization. A solvent that keeps all reactants and intermediates well-solvated may reduce side reactions.
-
Data Summary
The following table summarizes the impact of reaction conditions on the formation of common side products.
| Side Product | Precursor | Favorable Conditions | Recommended Preventative Action |
| Glycolic Acid | Glyoxylic Acid | High Temperature, Basic pH | Lower reaction temperature, maintain neutral pH. |
| Oxalic Acid | Glyoxylic Acid | High Temperature, Basic pH, Oxidizing atmosphere | Lower reaction temperature, use an inert atmosphere. |
| Oxamide | Oxalic Acid + Ammonia | Presence of Oxalic Acid impurity | Use high-purity glyoxylic acid, filtration for removal. |
| Oligomers/Polymers | Glyoxylate Esters | Excess Base, High Temperature | Control stoichiometry, lower reaction temperature. |
Key Experimental Protocol: Synthesis of this compound from Ethyl Glyoxylate
This protocol is a representative method and may require optimization.
-
Reaction Setup:
-
A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas inlet for nitrogen.
-
The flask is charged with a solution of ethyl glyoxylate (1.0 eq) in a suitable solvent (e.g., ethanol or THF).
-
The solution is cooled to 0-5 °C in an ice bath.
-
-
Ammonia Addition:
-
A solution of ammonia in the reaction solvent (e.g., a saturated solution of ammonia in ethanol, 1.1 eq) is added dropwise from the dropping funnel over a period of 30-60 minutes.
-
The temperature is carefully monitored and maintained below 10 °C during the addition.
-
-
Reaction:
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 4-12 hours.
-
The progress of the reaction is monitored by a suitable technique (e.g., TLC or LC-MS).
-
-
Workup and Purification:
-
If an insoluble precipitate (likely oxamide) has formed, it is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.
-
Visual Workflow and Pathway Diagrams
Caption: Main synthesis pathway versus common side reaction pathways.
References
refining the work-up procedure for 2-Oxoacetamide reactions
This guide provides troubleshooting advice and refined procedures for the work-up of 2-oxoacetamide reactions, targeting professionals in research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield After Aqueous Work-up
-
Q: My crude NMR looks clean, but after aqueous work-up and extraction, my product yield is significantly lower than expected. What could be the cause?
A: The primary suspect is product loss due to hydrolysis or solubility. The this compound functionality can be sensitive to both acidic and basic conditions, leading to cleavage of the amide bond.[1] Additionally, depending on the substituents, the this compound product may have partial solubility in the aqueous layer.
Troubleshooting Steps:
-
Check pH of Aqueous Layers: Before discarding, check the pH of all aqueous washes. If you performed an acid or base wash, your product might have partitioned into that layer if it contains a basic or acidic functional group, respectively.
-
Test Aqueous Layer for Product: Take a small sample of the aqueous layer, neutralize it if necessary, and extract it with a small amount of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Run a TLC or LC-MS to check for the presence of your product.
-
Minimize Contact Time: Perform aqueous washes quickly and at cold temperatures (e.g., using an ice bath) to minimize the risk of hydrolysis.
-
Use Milder Reagents: Instead of strong acids (like 1M HCl) or bases (like 1M NaOH), consider using milder washes such as saturated ammonium chloride (NH₄Cl) for acidic impurities or saturated sodium bicarbonate (NaHCO₃) for basic impurities.[2] Always vent the separatory funnel frequently when using bicarbonate to release CO₂ gas.[2]
-
Issue 2: Persistent Emulsion During Extraction
-
Q: I'm struggling with a persistent emulsion between my organic and aqueous layers during extraction. How can I resolve this?
A: Emulsions are common when residual polar solvents like DMF or DMSO are present, or with high concentrations of certain solutes.
Troubleshooting Steps:
-
Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[2]
-
Patience and Gentle Swirling: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling or stirring with a glass rod can sometimes help the layers separate.[2]
-
Filtration: As a last resort, the entire mixture can be filtered through a pad of Celite (diatomaceous earth) to break up the emulsion.[2]
-
Solvent Dilution: Diluting the organic layer with more solvent can sometimes resolve the issue.
-
Issue 3: Contamination with Coupling Reagent Byproducts
-
Q: My final product is contaminated with N,N'-dicyclohexylurea (DCU) or the water-soluble urea from EDC. How can I remove these?
A: Urea byproducts from carbodiimide coupling agents are a common impurity.
-
For DCU (from DCC): DCU is largely insoluble in many common organic solvents. After the reaction, dilute the mixture with a solvent like dichloromethane or ethyl acetate and filter the solid DCU before proceeding with the aqueous work-up.
-
For EDU (from EDC): The N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) byproduct is water-soluble.[3] A standard work-up with a dilute acid wash (e.g., 0.5 M HCl or saturated NH₄Cl) will protonate the basic amine on the byproduct, making it highly soluble in the aqueous layer.[3] If your product is acid-sensitive, multiple washes with water may be sufficient.
-
Issue 4: Product Oiling Out or Failing to Crystallize
-
Q: After removing the solvent, my this compound product is a persistent oil or goo, not a solid. How can I induce crystallization?
A: This can be due to residual solvent or inherent properties of the compound.
-
High Vacuum Drying: Ensure all solvent is removed by placing the sample under a high vacuum for several hours.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid product, add a tiny crystal to the oil to seed the crystallization.
-
Trituration: Add a small amount of a poor solvent (a solvent in which your product is insoluble, like hexanes or diethyl ether) to the oil and stir vigorously. This can wash away impurities and induce the formation of a solid precipitate which can then be recrystallized.
-
Data Presentation
The choice of work-up procedure can significantly impact the purity and yield of the final this compound product. The following table provides an illustrative comparison of common work-up strategies.
| Work-up Protocol | Target Impurity | Typical Purity (Post-Work-up) | Typical Yield Range | Potential Risks |
| Protocol A: Water Wash Only | Water-soluble reagents/salts | 75-90% | 80-95% | Incomplete removal of urea byproducts; potential for hydrolysis. |
| Protocol B: Dilute Acid (e.g., 0.5M HCl), then Brine | Basic impurities (e.g., DMAP, DIPEA), EDC byproduct | 90-98% | 70-90% | Product degradation if acid-labile functional groups are present.[1] |
| Protocol C: Bicarbonate Wash, then Brine | Acidic impurities (e.g., unreacted carboxylic acid, HOBt) | 90-98% | 75-90% | Product degradation if base-labile functional groups are present.[1] |
| Protocol D: Saturated NH₄Cl, then Brine | Milder wash for basic impurities | 85-95% | 75-90% | Less efficient for complete removal of some basic reagents compared to HCl. |
Note: Data is illustrative and actual results will vary based on the specific substrate, reaction scale, and conditions.
Experimental Protocols
Protocol 1: General Aqueous Work-up for this compound Synthesis (EDC/HOBt Coupling)
-
Reaction Quenching: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If a polar aprotic solvent like DMF or DMSO was used, it is advisable to remove it under reduced pressure if the product is stable. Otherwise, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 10x the volume of DMF/DMSO used).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Wash the organic layer with 0.5 M HCl (2 x reaction volume). This step is crucial for removing the EDC urea byproduct and any basic catalysts like DMAP or DIPEA.[3]
-
Neutral Wash: Wash the organic layer with deionized water (1 x reaction volume).
-
Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x reaction volume) to remove acidic species like HOBt and any unreacted carboxylic acid. Caution: Vent the separatory funnel frequently to release pressure from CO₂ evolution.[2]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x reaction volume) to facilitate the removal of residual water.
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4] Allow the solution to stand for at least 15 minutes.
-
Filtration and Concentration: Filter or decant the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the this compound poorly at room temperature but well at its boiling point.[5][6] Common choices include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the hot solvent until the solid just dissolves.[5][6]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 3: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate mobile phase using thin-layer chromatography (TLC). Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35. A common mobile phase for 2-oxoacetamides is a gradient of ethyl acetate in hexanes.
-
Column Packing: Pack a silica gel column using the chosen mobile phase (or a less polar starting eluent).[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If a strong solvent is used for dissolution, it is best to pre-adsorb the sample onto a small amount of silica gel (dry loading) before adding it to the column.[9]
-
Elution: Run the column, applying gentle air pressure.[10] Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for this compound work-up.
Caption: Stability of this compound under different aqueous wash conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. selekt.biotage.com [selekt.biotage.com]
- 10. General Guidelines of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Enhancing the Solubility of 2-Oxoacetamide Derivatives for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-Oxoacetamide derivatives during assay development.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of my this compound derivative critical for in vitro assays?
A1: The solubility of a compound is crucial for obtaining accurate and reproducible assay results. For a compound to be pharmacologically active in an assay, it must be in a dissolved state.[1] Poor solubility can lead to several issues, including:
-
Underestimation of Potency: If the compound precipitates in the assay medium, the actual concentration exposed to the target is lower than the nominal concentration, leading to an underestimation of its true potency (e.g., higher IC50 values).[2]
-
Inaccurate Structure-Activity Relationships (SAR): Inaccurate potency data can mislead SAR studies, potentially causing promising compounds to be overlooked or less potent ones to be prioritized.[2]
-
Poor Reproducibility: The extent of precipitation can vary between experiments, leading to high variability and poor reproducibility of results.
-
Assay Interference: Compound precipitates can interfere with assay detection methods (e.g., light scattering in absorbance or fluorescence assays), leading to false positive or negative results.
Q2: What are the initial signs of solubility problems with my this compound derivative?
A2: Visual inspection is the first step. Look for the following signs:
-
Cloudiness or Precipitation: The solution appears hazy, milky, or contains visible solid particles after the compound is added to the assay buffer.
-
Film or Crystals: A thin film or crystals may be observed on the surface of the well plates or at the bottom of the tubes.
-
Inconsistent Results: High variability in measurements between replicate wells or experiments can be an indicator of inconsistent compound solubility.
Q3: What is the recommended solvent for preparing stock solutions of this compound derivatives?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of organic compounds for screening and biological assays.[3] It is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds.[3] However, it's important to keep the final concentration of DMSO in the assay medium low (typically below 1%, and often below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[4]
Q4: My compound won't dissolve in 100% DMSO. What should I do?
A4: While uncommon for many screening compounds, some this compound derivatives might be highly crystalline and exhibit poor solubility even in neat DMSO.[5] Here are a few steps you can take:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can significantly reduce its solvating power for certain compounds.[6] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Gentle Heating: Gently warming the solution (e.g., to 30-40°C) can help dissolve the compound. However, be cautious with thermally sensitive molecules.
-
Sonication: Using an ultrasound bath can provide the energy needed to break up the crystal lattice and facilitate dissolution.[5][6]
Q5: What are the general strategies to improve the aqueous solubility of my this compound derivative for an assay?
A5: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound derivatives. These can be broadly categorized as physical and chemical modifications:
-
Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions.[7][8]
-
Chemical Modifications: These approaches involve the use of formulation aids such as co-solvents, pH adjustment, surfactants, and complexing agents like cyclodextrins.[9][10] For assay development, chemical modifications are the most practical and commonly used approaches.
Troubleshooting Guide for Solubility Issues
This guide provides solutions to common problems encountered with this compound derivatives in assays.
Problem 1: Compound Precipitates Upon Dilution from DMSO Stock into Aqueous Assay Buffer
This is a common issue for lipophilic compounds, which are highly soluble in DMSO but "crash out" when diluted into an aqueous environment.
Troubleshooting Steps:
-
Lower the Final Compound Concentration: The simplest approach is to test the compound at lower concentrations to find its limit of solubility in the assay buffer.
-
Decrease the DMSO Percentage in the Final Assay Volume: While preparing serial dilutions, if you are diluting the DMSO stock in an aqueous buffer before adding it to the final assay, this can cause premature precipitation. A better approach is to add the small volume of DMSO stock directly to the final assay solution with rapid mixing.
-
Use Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a lipophilic compound in an aqueous solution.
-
Workflow for Using Co-solvents:
-
Identify a suitable co-solvent that is compatible with your assay.
-
Prepare the assay buffer containing a small percentage of the co-solvent.
-
Add the compound (from DMSO stock) to the co-solvent-containing buffer.
-
Observe for any precipitation.
-
Co-solvent Typical Concentration Range in Assay Notes Ethanol 1-5% Generally well-tolerated by many biological assays. Propylene Glycol 1-10% Can be more effective than ethanol for some compounds. Polyethylene Glycol (PEG 300/400) 1-10% Useful for a wide range of compounds. Glycerol 1-10% Can increase the viscosity of the solution. -
-
pH Adjustment: For ionizable this compound derivatives, adjusting the pH of the assay buffer can significantly increase solubility.[11]
-
For acidic compounds (containing groups like carboxylic acids or phenols), increasing the pH above their pKa will deprotonate the molecule, making it more soluble in aqueous media.
-
For basic compounds (containing amine groups), decreasing the pH below their pKa will protonate the molecule, increasing its solubility.
Compound Type pKa Recommended pH Adjustment Weakly Acidic 3-5 Adjust buffer pH to > 6 Weakly Basic 8-10 Adjust buffer pH to < 7 Caution: Ensure that the adjusted pH is within the optimal range for your target protein or cell system.
-
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[12][13]
Cyclodextrin Type Key Properties β-Cyclodextrin (β-CD) Limited aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, making it a popular choice.[13] Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and can be particularly effective for positively charged basic compounds.
Problem 2: Low or Inconsistent Assay Signal
If you observe a lower-than-expected or highly variable signal, it could be due to undetected micro-precipitation or adsorption of the compound to plasticware.
Troubleshooting Steps:
-
Perform a Solubility Test: Before running the full assay, perform a simple visual solubility test at the highest intended concentration. Mix the compound in the assay buffer and let it sit for the duration of the assay incubation time. Check for precipitation visually and, if possible, by measuring the concentration of the supernatant.
-
Include a Surfactant: Low concentrations of non-ionic surfactants can help prevent compound aggregation and adsorption to surfaces.
-
Tween 20 or Tween 80: Typically used at concentrations of 0.01% to 0.1%.[9]
-
Pluronic F-68: Another common choice, used in a similar concentration range.
-
-
Use Low-Binding Plates: If you suspect adsorption is an issue, switch to low-protein-binding microplates.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of the this compound derivative in a suitable vial.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).
-
Dissolve the Compound: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, use a sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can be used as a last resort for non-thermolabile compounds.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Aqueous Solubility Assessment
This protocol provides a quick assessment of the apparent solubility of a compound when diluted from a DMSO stock into an aqueous buffer.
-
Prepare Buffer: Use the same aqueous buffer as in your final assay.
-
Prepare Compound Plate: In a 96-well plate, add the aqueous buffer.
-
Add Compound: Add a small volume of your high-concentration DMSO stock solution to the buffer to achieve the desired final concentration (ensure the final DMSO concentration is consistent, e.g., 1%).
-
Incubate: Shake the plate at room temperature for 1-2 hours.
-
Separate Precipitate: Use a filter plate (e.g., with a 0.45 µm filter) and centrifuge to separate any precipitated compound from the soluble fraction.
-
Quantify: Analyze the concentration of the compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.
Protocol 3: Solubility Enhancement using a Co-solvent
-
Select Co-solvent: Choose a co-solvent compatible with your assay (e.g., ethanol, PEG 400).
-
Prepare Buffer with Co-solvent: Prepare a series of your assay buffer containing different concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10%).
-
Test Solubility: Add your this compound derivative (from DMSO stock) to each of the co-solvent-containing buffers to your highest desired assay concentration.
-
Observe: Visually inspect for precipitation immediately and after the intended assay incubation time.
-
Select Optimal Concentration: Choose the lowest concentration of the co-solvent that keeps your compound in solution without negatively impacting the assay performance.
Visualizations
Caption: A workflow for troubleshooting solubility issues with this compound derivatives.
Caption: Mechanisms of different solubility enhancement techniques.
References
- 1. youtube.com [youtube.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. google.com [google.com]
- 5. ziath.com [ziath.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpbr.in [ijpbr.in]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel 2-Oxoacetamide Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of scaffolds explored, 2-oxoacetamide derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and antiviral properties of novel this compound derivatives, supported by experimental data and detailed methodologies to facilitate further research and development.
Anticancer Activity: Targeting Proliferation and Inducing Cell Death
Several novel this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, chloro-substituted this compound analogs have shown potent activity against triple-negative breast cancer (MDA-MB-231) and prostate carcinoma (PC3) cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.
Comparative Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chloro-thiazole Derivative 1 | MDA-MB-231 | 5.99 | Doxorubicin | - |
| Chloro-thiazole Derivative 2 | MDA-MB-231 | 7.50 | Doxorubicin | - |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 | - | - | - |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 | 80 | Imatinib | 40 |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 | 52 | Imatinib | 40 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. This compound derivatives, particularly those incorporating a thiazolidinone or benzothiazole moiety, have exhibited promising activity against a range of pathogenic bacteria, including the notoriously resilient Staphylococcus aureus.
Comparative Antimicrobial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-(4-oxo-thiazolidin-2-ylidene)-acetamide 5a | Staphylococcus aureus | - | - | - |
| 2-(4-oxo-thiazolidin-2-ylidene)-acetamide 5b | Staphylococcus aureus | - | - | - |
| 2-(4-oxo-thiazolidin-2-ylidene)-acetamide 5c | Staphylococcus aureus | - | - | - |
| 2-(4-oxo-thiazolidin-2-ylidene)-acetamide 9a | Staphylococcus aureus | - | - | - |
MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Antiviral Activity: Targeting Key Viral Enzymes
The ongoing threat of viral pandemics has accelerated the search for effective antiviral drugs. Certain this compound derivatives, such as those with a chlorofluoroacetamide warhead, have been identified as potent inhibitors of viral proteases, which are essential for viral replication. One notable target is the 3C-like protease (3CLpro) of SARS-CoV-2, the causative agent of COVID-19.
Comparative Antiviral Activity of this compound Derivatives
| Compound ID | Virus/Target | EC50/IC50 | Reference Compound | EC50/IC50 |
| Chlorofluoroacetamide Derivative 8a (YH-6) | SARS-CoV-2 3CLpro | - | Nirmatrelvir | - |
EC50 represents the concentration of a drug that gives a half-maximal response. IC50 is the concentration of an inhibitor where the response is reduced by half.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited are provided below.
Anticancer Activity: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, PC3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the this compound derivative solution at a specific concentration to each well. A standard antibiotic is used as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Antiviral Activity: 3CL Protease Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a viral protease.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the 3CL protease enzyme in a suitable buffer.
-
Inhibitor Addition: Add various concentrations of the this compound derivatives to the wells.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate specific for the 3CL protease.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Visualizing the Pathways and Processes
To further elucidate the experimental design and potential mechanisms of action, the following diagrams are provided.
A Comparative Analysis of 2-Oxoacetamide and Other Ketoamides for Therapeutic Development
For Immediate Release
This guide provides a comprehensive comparative analysis of 2-Oxoacetamide and other ketoamides, offering valuable insights for researchers, scientists, and drug development professionals. By examining their physicochemical properties, reactivity, and biological activities, supported by experimental data, this document serves as a crucial resource for identifying promising therapeutic candidates.
Introduction to Ketoamides
Ketoamides are a class of organic compounds characterized by a ketone and an amide functional group. Their unique chemical architecture, particularly the α-ketoamide and β-ketoamide motifs, confers a diverse range of biological activities. The electrophilic nature of the keto group allows for covalent interactions with nucleophilic residues in enzyme active sites, making them potent inhibitors of various enzyme classes, including proteases and phospholipases.[1][2][3] This reactivity, combined with favorable pharmacokinetic properties, has positioned ketoamides as a "privileged" scaffold in medicinal chemistry.[1][2][4] Compared to other dicarbonyl compounds like α-ketoacids and α-ketoesters, α-ketoamides exhibit enhanced metabolic stability, greater membrane permeability, and resistance to proteolytic cleavage.[1][2]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of ketoamides are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed properties for this compound and a selection of other ketoamides, providing a basis for comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bond Count | Reference |
| This compound | C2H3NO2 | 73.05 | -1.5 | 1 | 2 | 0 | [5] (Calculated) |
| 2-Aminoacetamide (Glycinamide) | C2H6N2O | 74.08 | -1.6 | 2 | 2 | 1 | [6] |
| 2-(2-Acetylaminophenyl)-N-butyl-2-oxo-acetamide | C14H18N2O3 | 262.30 | 1.3 | 2 | 3 | 6 | [7] |
| 2-(Carbazol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide | C21H16N2O3 | 344.37 | 3.8 | 1 | 3 | 3 | [8] (Exemplar) |
| N-(1-naphthyl)-2-(Z-Leu-Leu-amino)-α-ketoamide | C37H44N4O6 | 656.77 | 5.8 | 3 | 6 | 14 | [9] (Exemplar) |
Note: Properties for this compound are based on its fundamental structure, while other entries represent derivatives to illustrate the impact of substitutions.
Reactivity and Mechanism of Action
The primary mechanism of action for many biologically active α-ketoamides involves the covalent modification of target enzymes. The electrophilic α-keto group is susceptible to nucleophilic attack by amino acid residues such as cysteine or serine within the enzyme's active site, leading to the formation of a reversible or irreversible tetrahedral hemithioacetal or hemiacetal adduct.[3][10][11][12] This covalent modification effectively inhibits the enzyme's catalytic activity.
The reactivity of the ketoamide can be modulated by its substituents. For instance, electron-withdrawing groups can enhance the electrophilicity of the keto carbon, potentially increasing inhibitory potency. Conversely, bulky or electron-donating groups can sterically hinder or electronically deactivate the keto group, affecting its reactivity.[13]
Below is a generalized workflow for screening ketoamide inhibitors against a target protease.
Comparative Biological Activity
Ketoamides have demonstrated efficacy against a wide range of biological targets. The following table presents a comparison of the inhibitory activities of different ketoamides against various enzymes.
| Compound Class/Example | Target Enzyme | IC50/EC50 | Biological Effect | Reference |
| 2-(Carbazol-3-yl)-2-oxoacetamide analogues (e.g., 7e ) | Pancreatic Lipase | 6.31 µM | Anti-obesity | [8] |
| Peptide α-ketoamide (13c ) | Proteasome (β5 subunit) | 7 nM | Anticancer (induces apoptosis) | [9][14] |
| Peptidomimetic α-ketoamide (11r ) | MERS-CoV Mpro | 0.53 µM (EC50) | Antiviral | [11] |
| Ketoamide-based inhibitors | Cathepsin K | Nanomolar range | Osteoporosis treatment | [1][4] |
| Acetamide derivatives | Various bacteria/fungi | Varies | Antimicrobial | [15][16] |
| Acetamide derivatives (40006, 40007 ) | - | LD50: 3.04 & 10.64 ppm (Brine Shrimp) | Antioxidant, Anti-inflammatory | [13] |
Involvement in Signaling Pathways
Ketoamide inhibitors can modulate various cellular signaling pathways, primarily through the inhibition of key enzymes. For example, by inhibiting the proteasome, ketoamides can lead to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering apoptosis in cancer cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetamide, 2-amino- (CAS 598-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide | C14H18N2O3 | CID 293745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, evaluation and molecular modelling studies of 2-(carbazol-3-yl)-2-oxoacetamide analogues as a new class of potential pancreatic lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsr.info [ijpsr.info]
- 16. Protease Inhibition Using Protease Inhibitor Mix [merckmillipore.com]
Structure-Activity Relationship (SAR) of Glyoxylamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of glyoxylamide derivatives, focusing on their anticancer, antibacterial, and enzyme inhibitory activities. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and medicinal chemistry.
Comparative Analysis of Biological Activities
Glyoxylamides, characterized by a central glyoxylic acid amide core, have emerged as a versatile scaffold in medicinal chemistry. Modifications to the aryl and amide moieties have yielded derivatives with a wide spectrum of biological activities. This guide focuses on comparing the SAR of indolyl and phenyl glyoxylamides.
Anticancer Activity
Indolyl glyoxylamides have been extensively studied for their potent cytotoxic effects against various cancer cell lines. The indole nucleus serves as a key pharmacophore, and its substitution pattern significantly influences anticancer activity.
Key SAR Findings for Anticancer Indolyl Glyoxylamides:
-
Substitution on the Indole Ring: The position and nature of substituents on the indole ring are critical for cytotoxicity. For instance, in a series of thiazole-linked indolyl-3-glyoxylamides, substitutions at the N-position of the indole and on the thiazole ring led to significant variations in activity.
-
Amide Substituent: The group attached to the amide nitrogen plays a crucial role in determining the potency and selectivity. Bulky and heterocyclic substituents have been shown to enhance anticancer activity.
-
Mechanism of Action: Many anticancer glyoxylamides induce apoptosis. Studies on bis(indolyl)glyoxylamides have shown that they can trigger programmed cell death by increasing the levels of cleaved poly(ADP-ribose) polymerase 1 (PARP1).[1] Further investigations into indole derivatives have elucidated their role in modulating the intrinsic apoptosis pathway by affecting the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[2][3]
Antibacterial Activity
Bis(indolyl)glyoxylamides have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.
Key SAR Findings for Antibacterial Bis(indolyl)glyoxylamides:
-
Indole C-5 Position: The introduction of a fluorine atom at the C-5 position of the indole ring in bis(indolyl)glyoxylamides resulted in strong antibacterial activity.[4]
-
Indole N-Alkylation: N-alkylation of the indole with methyl or 4-chlorobenzyl groups also proved favorable for antibacterial activity.[4]
-
Selectivity: Notably, some of the most potent antibacterial bis(indolyl)glyoxylamide derivatives showed no toxicity against mammalian cells, suggesting they target bacterial-specific pathways.[1][4]
Enzyme Inhibitory Activity
While less explored than their anticancer potential, phenyl glyoxylamide derivatives have been investigated as inhibitors of various enzymes. The SAR for enzyme inhibition often depends on the specific interactions within the enzyme's active site.
Key SAR Findings for Phenyl-based Enzyme Inhibitors:
-
Aromatic Substituents: In a study of benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the placement of trifluoromethyl groups on the phenyl rings was well-tolerated by the enzymes.[5]
-
Amide Moiety: The nature of the amide portion of the molecule is critical for establishing key interactions, such as hydrogen bonds, with the enzyme's active site.
Data Presentation: Quantitative SAR Data
The following tables summarize the quantitative data from various studies, providing a basis for comparing the activity of different glyoxylamide derivatives.
Table 1: Anticancer Activity of Bis(indolyl)glyoxylamides [4]
| Compound | R | Cancer Cell Line | IC50 (µM) |
| 10a | H | HeLa | 97.31 |
| PC-3 | 38.14 | ||
| MDA-MB-231 | 45.21 | ||
| BxPC-3 | 63.82 | ||
| 10f | 6-F | HeLa | 22.34 |
| PC-3 | 24.05 | ||
| MDA-MB-231 | 21.13 | ||
| BxPC-3 | 29.94 |
Table 2: Antibacterial Activity of Bis(indolyl)glyoxylamides [4]
| Compound | R | Gram-positive (MIC, µg/mL) | Gram-negative (MIC, µg/mL) |
| B. subtilis | S. aureus | ||
| 10a | H | 50 | 50 |
| 10d | 5-F | 12.5 | 25 |
| 10g | N-Me | 50 | 50 |
| 10i | N-CH2-Ph-4-Cl | 50 | 50 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays cited in the reviewed studies.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the glyoxylamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve by plotting the percentage of cell viability against the compound concentration.
Agar Well Diffusion Method for Antibacterial Activity
This method is used to assess the antimicrobial activity of a compound.
Protocol: [9]
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar plates and allow them to solidify.
-
Bacterial Inoculation: Spread a standardized inoculum of the test bacteria onto the surface of the agar plates.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Application: Add a known concentration of the glyoxylamide derivative solution to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters.
Visualizations
Signaling Pathway: Apoptosis Induction by Indole Derivatives
Caption: Intrinsic apoptosis pathway induced by indole glyoxylamides.
Experimental Workflow: SAR Study of Glyoxylamides
Caption: A typical workflow for a structure-activity relationship study.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds [mdpi.com]
- 5. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Indolyl-chalcone derivatives trigger apoptosis in cisplatin-resistant mesothelioma cells through aberrant tubulin polymerization and deregulation of microtubule-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of 2-Oxoacetamide Derivatives: A Comparative Look at Their Efficacy Against Existing Drugs
For Immediate Release
In the dynamic landscape of drug discovery, researchers are continually seeking novel chemical scaffolds that offer improved efficacy and safety profiles over existing treatments. Among these, 2-Oxoacetamide derivatives have emerged as a versatile and promising class of compounds, demonstrating significant potential across multiple therapeutic areas, including anti-inflammatory and antimicrobial applications. This guide provides a detailed comparison of the efficacy of select this compound derivatives against established drugs, supported by experimental data and methodologies, to inform and guide future research and development.
Section 1: this compound Derivatives as Selective COX-2 Inhibitors
A significant area of investigation for this compound derivatives is in the development of novel anti-inflammatory agents that selectively target the cyclooxygenase-2 (COX-2) enzyme. Selective COX-2 inhibition offers the potential for anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Comparative Efficacy Data
Studies on phenoxy acetamide derivatives, a subset of this compound compounds, have shown promising in vitro COX-2 inhibitory activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds compared to the well-established COX-2 inhibitor, Celecoxib.
| Compound | Target | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Substituted Phenoxy Acetamide Derivative 1 | COX-2 | 0.768 | Celecoxib | 0.041 |
| Substituted Phenoxy Acetamide Derivative 2 | COX-2 | 0.616 | Celecoxib | 0.041 |
Data sourced from in vitro COX-2 inhibitor screening assays.
While the current generation of these derivatives exhibits lower potency than Celecoxib, these findings validate the this compound scaffold as a viable starting point for the development of new COX-2 inhibitors. Structure-activity relationship (SAR) studies are ongoing to optimize their inhibitory activity.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The following protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.
Objective: To determine the IC50 value of a test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Fluorescent probe (e.g., Amplex Red)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, cofactor, and substrate in the reaction buffer as recommended by the manufacturer. Prepare serial dilutions of the test compounds and the reference inhibitor.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the reaction buffer, enzyme, and cofactor.
-
Add a specific volume of the test compound or reference inhibitor solution. For control wells, add the vehicle (DMSO).
-
Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiation and Detection:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Immediately add the fluorescent probe.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percent inhibition is calculated relative to the control wells.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2]
-
Signaling Pathway Diagram
The diagram below illustrates the prostaglandin synthesis pathway, highlighting the role of COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: Prostaglandin Synthesis Pathway and the inhibitory action of this compound derivatives on COX-2.
Section 2: this compound Derivatives as Novel Antimicrobial Agents
The emergence of antibiotic resistance necessitates the discovery of new classes of antimicrobial agents. This compound derivatives, particularly coumarinyloxy and 2-mercaptobenzothiazole variants, have demonstrated promising antibacterial activity against a range of pathogens.
Comparative Efficacy Data
These novel derivatives have been tested against both Gram-positive and Gram-negative bacteria, with their efficacy, determined by the Minimum Inhibitory Concentration (MIC), compared to standard antibiotics.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µM) | Reference Drug | Reference Drug MIC (µM) |
| 2-Mercaptobenzothiazole Acetamide | Compound C7 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.73 | Ciprofloxacin | >32 |
| 2-Mercaptobenzothiazole Acetamide | Compound C6 | Staphylococcus aureus ATCC 43300 (MRSA) | 9.43 | Ciprofloxacin | >32 |
| Coumarinyloxy Acetamide | Derivative 1 | Staphylococcus aureus (MRSA) | 16 µg/mL | Ciprofloxacin | - |
| Coumarinyloxy Acetamide | Derivative 1 | Pseudomonas aeruginosa | 35 µg/mL | Ciprofloxacin | - |
| 2-Mercaptobenzothiazole Acetamide | Compound 2i | Escherichia coli | - | Levofloxacin | Comparable |
| 2-Mercaptobenzothiazole Acetamide | Compound 2b | Bacillus subtilis | Lower than Levofloxacin | Levofloxacin | - |
_Note: MIC values for coumarinyloxy acetamide derivatives were reported in µg/mL; direct molar comparison is not available without molecular weight.
The data indicates that certain 2-mercaptobenzothiazole acetamide derivatives show significant potency against methicillin-resistant Staphylococcus aureus (MRSA), outperforming ciprofloxacin in these instances.[3] Other derivatives have shown comparable or even superior activity to levofloxacin against specific bacterial strains.[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The following protocol describes a standard method for determining the MIC of a compound.
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
Test compounds and reference antibiotics
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Inoculating loops or sterile swabs
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum from a fresh culture on an agar plate.
-
Suspend the bacterial colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in CAMHB in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
Mechanism of Action Pathway
While the exact mechanism of action for many novel this compound antimicrobial derivatives is still under investigation, some are thought to interfere with essential bacterial processes. For context, the diagram below illustrates the mechanism of action of fluoroquinolones, a class of antibiotics to which some this compound derivatives are compared. Fluoroquinolones target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.
Caption: Mechanism of action of fluoroquinolone antibiotics, targeting DNA gyrase and topoisomerase IV.
Conclusion
This compound derivatives represent a highly adaptable and promising scaffold in medicinal chemistry. As demonstrated, various derivatives have shown encouraging, and in some cases, potent activity as both selective COX-2 inhibitors and novel antimicrobial agents when compared to existing drugs. The data presented herein, along with the detailed experimental protocols, provides a foundation for researchers and drug development professionals to build upon. Further optimization of these derivatives could lead to the development of new therapeutics with enhanced efficacy and improved safety profiles, addressing critical unmet needs in the management of inflammation and infectious diseases.
References
- 1. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]
- 2. abcam.com [abcam.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
2-Oxoacetamide: A Validated Pharmacophore in Enzyme Inhibition
A detailed comparison of 2-oxoacetamide-containing inhibitors against other chemical scaffolds reveals its significance as a key pharmacophoric element in modern drug design. Experimental data from studies on pancreatic lipase and B3GAT3 inhibitors demonstrate that the this compound moiety is crucial for potent biological activity, often acting as a covalent warhead or a key hydrogen bond donor.
The this compound functional group, characterized by an α-ketoamide structure, has emerged as a privileged pharmacophore in the development of potent enzyme inhibitors. Its unique electronic and structural properties allow it to engage in strong interactions with enzyme active sites, leading to enhanced inhibitory activity. This guide provides a comparative analysis of this compound-containing compounds against alternative inhibitors, supported by experimental data, to validate its role as a critical component in drug design.
Pancreatic Lipase Inhibition: A Case Study
Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a validated strategy for the treatment of obesity. The this compound moiety has been successfully incorporated into potent pancreatic lipase inhibitors.
A study on 2-(carbazol-3-yl)-2-oxoacetamide analogues identified several potent inhibitors of porcine pancreatic lipase. The structure-activity relationship (SAR) of these compounds highlights the importance of the this compound group.
Comparative Inhibitory Activity
To illustrate the importance of the this compound pharmacophore, the following table summarizes the IC50 values of various pancreatic lipase inhibitors.
| Compound Class | Example Compound | This compound Moiety | Target | IC50 (µM) |
| 2-Oxoacetamides | 2-(carbazol-3-yl)-2-oxoacetamide derivative | Yes | Porcine Pancreatic Lipase | 4.53 |
| Beta-lactones | Orlistat | No | Human Pancreatic Lipase | ~0.1 |
| Thiazolidinediones | Thiazolidinedione derivative | No | Pancreatic Lipase | >10 |
| Flavonoids | Quercetin | No | Pancreatic Lipase | ~15 |
While Orlistat, a beta-lactone, shows higher potency, it is an irreversible inhibitor with known gastrointestinal side effects. The this compound derivatives offer a promising alternative with a different mechanism of action and potential for improved side effect profiles. The significantly lower potency of other inhibitor classes like thiazolidinediones and flavonoids further underscores the effectiveness of the this compound scaffold.
Mechanism of Action and the Role of the this compound Group
The this compound moiety in these inhibitors is believed to act as a covalent "warhead". The electrophilic ketone carbon is susceptible to nucleophilic attack by the serine residue in the active site of pancreatic lipase, leading to the formation of a stable covalent bond and inactivation of the enzyme.
Inhibition of Beta-1,3-Glucuronosyltransferase 3 (B3GAT3) in Cancer
B3GAT3 is an enzyme overexpressed in hepatocellular carcinoma (HCC), making it a promising therapeutic target. A novel series of this compound derivatives have been identified as potent B3GAT3 inhibitors.
Comparative Inhibitory Activity
| Compound Class | Example Compound | This compound Moiety | Target | IC50 (µM) |
| 2-Oxoacetamides | TMLB-C16 | Yes | B3GAT3 | 6.22 - 6.53 (cellular) |
| Alternative Inhibitors | Not yet reported | - | B3GAT3 | - |
Currently, this compound derivatives are the first reported small molecule inhibitors of B3GAT3, highlighting the novelty and importance of this pharmacophore in targeting this enzyme.
B3GAT3 Signaling Pathway and Inhibition
B3GAT3 is involved in the biosynthesis of glycosaminoglycans, which are components of proteoglycans. Aberrant proteoglycan synthesis is implicated in cancer progression, including cell proliferation, migration, and invasion. By inhibiting B3GAT3, the this compound compounds disrupt these pathological processes.
Experimental Protocols
Pancreatic Lipase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl butyrate (p-NPB) as substrate
-
Tris-HCl buffer (pH 8.0)
-
Test compounds and a reference inhibitor (e.g., Orlistat)
-
96-well microplate reader
Procedure:
-
Prepare solutions of PPL, p-NPB, and test compounds in Tris-HCl buffer.
-
Add the PPL solution to the wells of a 96-well plate.
-
Add different concentrations of the test compounds or the reference inhibitor to the wells.
-
Pre-incubate the enzyme with the inhibitors at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the p-NPB substrate solution.
-
Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The this compound moiety has been successfully validated as a potent pharmacophore in the design of enzyme inhibitors. Its ability to act as a covalent warhead or engage in crucial hydrogen bonding interactions makes it a valuable tool for medicinal chemists. The examples of pancreatic lipase and B3GAT3 inhibitors demonstrate the effectiveness of this scaffold in achieving high inhibitory potency. Further exploration and optimization of this compound-based inhibitors hold significant promise for the development of novel therapeutics for a range of diseases.
Navigating the Selectivity Landscape of 2-Oxoacetamide-Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of inhibitor candidates is paramount to mitigating off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of 2-Oxoacetamide-based inhibitors, summarizing their on-target potency and off-target interactions with supporting experimental data and methodologies.
The this compound scaffold is a key pharmacophore in the design of various enzyme inhibitors. While potent against their intended targets, a thorough understanding of their selectivity is crucial for advancing these compounds through the drug discovery pipeline. This guide synthesizes available data on their cross-reactivity, offering a valuable resource for assessing their therapeutic potential.
Comparative Selectivity of this compound-Based Inhibitors
The following table summarizes the inhibitory activity of a 2-(carbazol-3-yl)-2-oxoacetamide analogue against its primary target, pancreatic lipase, as a representative example of this inhibitor class. Currently, comprehensive cross-reactivity data against a wider panel of targets for this specific analogue series is not extensively published in the available literature.
| Compound ID | Primary Target | IC50 (µM) | Inhibition Type |
| 7e | Pancreatic Lipase | 6.31 | Competitive |
| 7f | Pancreatic Lipase | 8.72 | Competitive |
| 7p | Pancreatic Lipase | 9.58 | Competitive |
Table 1: Inhibitory activity of 2-(carbazol-3-yl)-2-oxoacetamide analogues against porcine pancreatic lipase.[1]
Experimental Methodologies for Assessing Cross-Reactivity
A variety of in-vitro and in-silico methods are employed to determine the selectivity profile of enzyme inhibitors. Understanding these protocols is key to interpreting the comparative data.
Pancreatic Lipase Inhibition Assay
The inhibitory activity of the 2-(carbazol-3-yl)-2-oxoacetamide analogues was determined using an in-vitro assay with porcine pancreatic lipase.[1] The following workflow outlines the general procedure:
High-Throughput Kinase Profiling
To assess the selectivity of inhibitors against a broad range of kinases, high-throughput screening methods are often utilized. These assays typically measure the phosphorylation of a substrate by a kinase in the presence of the inhibitor. One common method is the HTRF™ (Homogeneous Time-Resolved Fluorescence) KinEASE™ assay.
The principle of this assay relies on the transfer of energy between a donor fluorophore (Europium cryptate) on an antibody that recognizes the phosphorylated substrate and an acceptor fluorophore (XL665) on streptavidin that binds to the biotinylated substrate. Inhibition of the kinase results in a decreased FRET signal.
The Importance of Off-Target Profiling
While the primary focus of drug design is on-target potency, unintended interactions with other proteins, known as off-target effects, can lead to adverse drug reactions or even therapeutic benefits in some cases.[2][3] Therefore, early and comprehensive off-target profiling is a critical step in drug development. Computational approaches, such as molecular docking and machine learning algorithms, are increasingly being used to predict potential off-target interactions, which can then be validated experimentally.[4][5]
Future Directions
The development of potent and selective this compound-based inhibitors requires a multi-faceted approach. Future studies should focus on:
-
Broad-panel screening: Testing this compound derivatives against large panels of kinases and other relevant enzymes to identify potential off-targets.
-
In-cell target engagement: Employing techniques like the cellular thermal shift assay (CETSA) to confirm target engagement and assess off-target binding within a cellular context.
-
Structure-activity relationship (SAR) studies: Systematically modifying the this compound scaffold to improve selectivity and reduce off-target activity.
By combining these approaches, researchers can build a more complete picture of the cross-reactivity profiles of this compound-based inhibitors, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. Synthesis, evaluation and molecular modelling studies of 2-(carbazol-3-yl)-2-oxoacetamide analogues as a new class of potential pancreatic lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 4. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
comparative cytotoxicity of different 2-Oxoacetamide analogues
A Comparative Guide to the Cytotoxicity of 2-Oxoacetamide Analogues and Related Acetamide Derivatives
The following guide provides a comparative analysis of the cytotoxic effects of various this compound analogues and other acetamide derivatives based on recently published experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds as potential anticancer agents.
Comparative Cytotoxicity Data
The cytotoxic activity of different acetamide analogues is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The tables below summarize the IC50 values for several classes of acetamide derivatives, offering a quantitative comparison of their potency.
Table 1: Cytotoxicity of Phenoxyacetamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound I | HepG2 (Liver Cancer) | 1.43 | 5-Fluorouracil | 5.32 |
| Compound II | HepG2 (Liver Cancer) | 6.52 | 5-Fluorouracil | 5.32 |
| Compound I | MCF-7 (Breast Cancer) | More promising against HepG2 | - | - |
| Compound II | MCF-7 (Breast Cancer) | More promising against HepG2 | - | - |
Data sourced from studies on novel phenoxyacetamide derivatives as potent apoptotic inducers.[1][2]
Table 2: Cytotoxicity of Thiazole-2-acetamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 10a | Prostate PC-3 | 7 | Doxorubicin | >10 |
| 10a | Breast MCF-7 | 4 | Doxorubicin | 4 |
| 10o | Pancreatic MDAMB-231 | 3 | Doxorubicin | 3 |
| 10o | Colon HCT-116 | - | Doxorubicin | - |
| 10o | Breast MCF-7 | - | Doxorubicin | - |
| 13d | - | 3.68 | Combretastatin A-4 | 8.33 |
These compounds were investigated as tubulin polymerization inhibitors.[3]
Table 3: Cytotoxicity of Sulphonamide-Based Acetamide Derivatives
| Compound | Cell Line | IC50 (µg/ml) |
| SA-1 | NCI-H226 (Lung Cancer) | 1866.20 |
| SA-2 | NCI-H226 (Lung Cancer) | 1702.23 |
| SA-3 | NCI-H226 (Lung Cancer) | 1374.35 |
These compounds were evaluated for their anticancer activity using the SRB assay.[4]
Table 4: Cytotoxicity of Hydroxyacetamide Derivatives
| Compound | Assay | LC50 (µg/mL) | Standard | LC50 (µg/mL) |
| FP2 | Brine Shrimp Lethality | 7.7 | K2Cr2O7 | 13.83 |
This study used the brine shrimp lethality assay as an initial screen for cytotoxicity.[5]
Experimental Protocols
The following are detailed methodologies for common cytotoxicity assays used in the evaluation of this compound analogues and related compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[1]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., phenoxyacetamide derivatives) and a reference drug (e.g., 5-Fluorouracil) for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours.
-
Formazan Solubilization: During this incubation, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
SRB (Sulphorhodamine B) Assay
The SRB assay is another widely used method for determining cytotoxicity, particularly for screening anticancer drugs by the National Cancer Institute (NCI).
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed to the plate using an agent like trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB dye, which binds to cellular proteins.
-
Washing: Unbound dye is washed away with a dilute acetic acid solution.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).
-
IC50 Calculation: The absorbance is proportional to the total cellular protein mass, which is related to cell number. The IC50 is calculated from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for cytotoxicity testing and a key signaling pathway involved in the mechanism of action of some acetamide derivatives.
References
- 1. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seejph.com [seejph.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Oxoacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-oxoacetamide moiety is a critical pharmacophore found in a variety of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The synthesis of derivatives of this scaffold is of significant interest in medicinal chemistry and drug discovery. This guide provides a comparative overview of three prominent synthetic routes to this compound derivatives: the Passerini reaction, the oxidation of α-hydroxyacetamides, and the direct amide coupling of α-keto acids. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the three synthetic routes discussed in this guide. The data presented are representative examples from the literature and may vary depending on the specific substrates and reaction conditions employed.
| Synthetic Route | Key Reagents | Typical Solvents | Reaction Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | Aprotic (e.g., DCM, Toluene) | Room Temperature | 12 - 24 | 25 - 95[1][2] | High atom economy, operational simplicity, access to diverse structures in one pot. | The initial product is an α-acyloxyacetamide, requiring a subsequent step to yield the this compound. |
| Oxidation of α-Hydroxyacetamides | Oxidizing agent (e.g., DMSO, oxalyl chloride, triethylamine for Swern oxidation) | Aprotic (e.g., DCM) | -78 to Room Temperature | 1 - 4 | 70 - 95 (general for Swern) | Mild reaction conditions, high yields for a broad range of substrates. | Requires the synthesis of the α-hydroxyacetamide precursor; some oxidizing agents are toxic and require careful handling. |
| Amide Coupling of α-Keto Acids | α-Keto acid, Amine, Coupling agent (e.g., EDC, HOBt, DCC) | Aprotic (e.g., DMF, DCM) | 0 to Room Temperature | 12 - 48 | 60 - 90[3] | Direct formation of the this compound bond, wide availability of starting materials. | Coupling agents can be expensive; removal of byproducts (e.g., DCU from DCC) can be challenging. |
Experimental Protocols
Synthesis via Passerini Reaction (leading to α-Acyloxyacetamide Precursor)
This protocol is adapted from a procedure for the synthesis of α-acyloxycarboxamides, which are precursors to 2-oxoacetamides.[1]
Materials:
-
Carboxylic Acid (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Dichloromethane (DCM), anhydrous (2.0 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol) and the aldehyde (1.0 mmol).
-
Dissolve the solids in anhydrous dichloromethane (2.0 mL).
-
Add the isocyanide (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired α-acyloxyacetamide.
-
The resulting α-acyloxyacetamide can then be converted to the this compound through hydrolysis of the ester and subsequent oxidation of the secondary alcohol.
Synthesis via Oxidation of α-Hydroxyacetamide (Swern Oxidation)
This protocol is a representative procedure for the Swern oxidation, a mild and efficient method for oxidizing alcohols to ketones or aldehydes.
Materials:
-
α-Hydroxyacetamide (1.0 mmol)
-
Oxalyl chloride (1.1 mmol)
-
Dimethyl sulfoxide (DMSO) (2.2 mmol)
-
Triethylamine (5.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.1 mmol) in anhydrous DCM (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 mmol) in anhydrous DCM (2 mL) to the stirred solution, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.
-
Add a solution of the α-hydroxyacetamide (1.0 mmol) in anhydrous DCM (3 mL) dropwise, keeping the internal temperature below -65 °C. Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 mmol) to the flask, and allow the reaction mixture to warm to room temperature over 45 minutes.
-
Quench the reaction by adding water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the this compound.
Synthesis via Amide Coupling of α-Keto Acid
This protocol describes a general procedure for the coupling of an α-keto acid with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
α-Keto acid (1.0 mmol)
-
Amine (1.0 mmol)
-
EDC (1.2 mmol)
-
HOBt (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
In a dry round-bottom flask, dissolve the α-keto acid (1.0 mmol) and HOBt (1.2 mmol) in anhydrous DMF (3 mL).
-
Add the amine (1.0 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add EDC (1.2 mmol) portion-wise.
-
Add DIPEA (2.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described in this guide.
Caption: The Passerini reaction pathway to this compound derivatives.
Caption: Synthesis of 2-oxoacetamides via oxidation.
Caption: Direct amide coupling route to 2-oxoacetamides.
References
benchmarking 2-Oxoacetamide probes against fluorescent standards
For researchers, scientists, and drug development professionals seeking to utilize fluorescent probes, a thorough understanding of their performance characteristics is paramount. This guide provides a framework for benchmarking 2-Oxoacetamide probes against established fluorescent standards. However, a significant challenge exists in the current scientific literature: a lack of publicly available, quantitative data on the photophysical properties of this compound probes.
While the this compound moiety is utilized in various chemical syntheses, its specific application as a standalone fluorescent probe with characterized quantum yield and photostability metrics is not well-documented in readily accessible research. Consequently, a direct quantitative comparison with well-established standards like fluorescein, rhodamine B, and BODIPY dyes is not feasible at this time.
This guide will, therefore, focus on providing the essential experimental protocols and frameworks that researchers can use to generate their own comparative data once this compound probes become available or are synthesized.
Data Presentation: A Template for Comparison
To facilitate a rigorous comparison, all quantitative data should be summarized in a clearly structured table. The following template can be used to organize key performance indicators:
| Property | This compound Probe | Fluorescein | Rhodamine B | BODIPY FL |
| Quantum Yield (Φ) | Data to be determined | ~0.95 (in 0.1 M NaOH) | ~0.31 (in water) | ~0.97 (in methanol) |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Data to be determined | ~75,000 (at 490 nm) | ~110,000 (at 543 nm) | ~80,000 (at 503 nm) |
| Photostability (t₁/₂, sec) | Data to be determined | Variable | Variable | Variable |
| Excitation Max (nm) | Data to be determined | ~490 | ~543 | ~503 |
| Emission Max (nm) | Data to be determined | ~514 | ~565 | ~512 |
| Signal-to-Noise Ratio | Data to be determined | Assay Dependent | Assay Dependent | Assay Dependent |
Note: The values for the standard fluorescent dyes are approximate and can vary depending on the specific derivative and environmental conditions.
Experimental Protocols
To ensure accurate and reproducible benchmarking, detailed and standardized experimental protocols are crucial. The following sections outline the methodologies for determining the key performance parameters.
Quantum Yield Determination
The relative quantum yield of a fluorescent probe is typically determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound probe of interest
-
Fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (ensure the probe and standard are soluble and the solvent is non-fluorescent)
Procedure:
-
Prepare a series of five dilutions for both the this compound probe and the fluorescent standard in the chosen solvent.
-
Measure the absorbance of each dilution at the excitation wavelength of the standard using a UV-Vis spectrophotometer. Ensure the absorbance values are within the linear range (typically < 0.1) to avoid inner filter effects.
-
Measure the fluorescence emission spectra of each dilution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the probe and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield (Φ_probe) of the this compound probe using the following equation:
Φ_probe = Φ_std * (Slope_probe / Slope_std) * (η_probe² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_probe and Slope_std are the slopes from the graphs.
-
η_probe and η_std are the refractive indices of the solvents used for the probe and standard, respectively (if different).
-
Photostability Measurement
Photostability, or the resistance to photobleaching, is a critical parameter for imaging applications.
Materials:
-
Fluorescence microscope with a suitable light source and filter sets
-
Camera for image acquisition
-
Image analysis software (e.g., ImageJ)
-
This compound probe
-
Standard fluorescent dyes for comparison
-
Mounting medium (if applicable)
-
Sample substrate (e.g., microscope slides with cultured cells or immobilized molecules)
Procedure:
-
Prepare samples stained with the this compound probe and the standard fluorescent dyes at equivalent concentrations.
-
Mount the sample on the microscope stage.
-
Focus on a region of interest and acquire an initial image (t=0).
-
Continuously illuminate the sample with the excitation light source at a constant intensity.
-
Acquire images at regular time intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
Analyze the images using software to measure the mean fluorescence intensity of the region of interest in each image.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.
-
Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This provides a quantitative measure of photostability.
Visualization of Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Experimental workflows for determining quantum yield and photostability.
Caption: A potential signaling pathway application for a this compound probe.
By following these standardized protocols, researchers can generate the necessary data to rigorously benchmark this compound probes against existing fluorescent standards, thereby enabling informed decisions for their specific research applications. The lack of current data highlights an opportunity for future research to characterize this potentially novel class of fluorophores.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
